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  • Product: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
  • CAS: 17177-17-2

Core Science & Biosynthesis

Foundational

characterization of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

An In-Depth Technical Guide to the Characterization of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole Introduction 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole (6-Me-THC) is a heterocyclic compound belonging to the tetrahydrocarba...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Introduction

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole (6-Me-THC) is a heterocyclic compound belonging to the tetrahydrocarbazole family. This structural motif is a cornerstone in medicinal chemistry and materials science, serving as the core scaffold for numerous natural alkaloids and synthetic molecules with significant biological activity.[1][2] The development of compounds based on the tetrahydrocarbazole framework is of increasing importance, with applications ranging from anti-inflammatory and antiviral agents to selective acetylcholinesterase inhibitors for potential Alzheimer's disease therapies.[3][4]

Given its role as a critical synthetic intermediate, the unambiguous characterization of 6-Me-THC is paramount for any research or development professional. Purity, structural integrity, and solid-state conformation directly influence biological activity, reaction outcomes, and material properties. This guide provides a comprehensive, in-depth overview of the essential analytical workflows for the synthesis, purification, and definitive structural , grounded in established scientific principles and methodologies.

Section 1: Synthesis and Purification

The most direct and widely adopted method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis, a robust reaction involving the acid-catalyzed cyclization of an arylhydrazone.[5] This process is valued for its reliability and the accessibility of its starting materials.

The causality behind this choice of synthesis rests on the mechanism itself: the reaction proceeds via a reliable[6][6]-sigmatropic rearrangement of the key phenylhydrazone intermediate, which is formed in situ from p-tolylhydrazine and cyclohexanone.[5] The subsequent loss of ammonia drives the reaction towards the stable, aromatic indole core. Proper purification following the synthesis is a critical, non-negotiable step to remove unreacted starting materials, catalysts, and reaction byproducts, ensuring that subsequent characterization data is representative of the target compound alone.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start p-Tolylhydrazine + Cyclohexanone reaction Fischer Indole Synthesis (Acid Catalyst, Reflux) start->reaction Reactants crude Crude 6-Me-THC reaction->crude Product purify Purification Step crude->purify chromatography Column Chromatography purify->chromatography Option 1 recrystallization Recrystallization purify->recrystallization Option 2 pure_product Pure 6-Me-THC (>98% Purity) chromatography->pure_product recrystallization->pure_product

Caption: Workflow for the synthesis and purification of 6-Me-THC.
Experimental Protocol: Synthesis via Fischer Indolization

This protocol is adapted from established procedures for synthesizing tetrahydrocarbazoles.[5][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-tolylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents).

  • Solvent and Catalyst: Add a suitable solvent, such as absolute ethanol or glacial acetic acid. Introduce the acid catalyst (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid). The use of an ionic liquid like [bmim(BF4)] in methanol has also been reported as an efficient medium.[7]

  • Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, cool the mixture to room temperature. If using a mineral acid, neutralize the mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.[7]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude solid product.[7]

Experimental Protocol: Purification by Recrystallization

Recrystallization is a self-validating purification technique; the formation of a well-ordered crystal lattice inherently excludes impurities. The choice of solvent is critical for achieving high purity and yield.

  • Solvent Selection: Identify a suitable solvent or solvent system in which 6-Me-THC is sparingly soluble at room temperature but highly soluble when heated. Ethanol or a mixture of methylene chloride and petroleum ether are effective choices for similar carbazole derivatives.[4][6]

  • Dissolution: Dissolve the crude 6-Me-THC product in the minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities and dry the product under vacuum. The purity can be confirmed by melting point analysis and TLC.

Section 2: Spectroscopic Elucidation

A combination of spectroscopic techniques is required to build an incontrovertible structural proof of the synthesized molecule. Each method provides a unique piece of the structural puzzle, and together they form a cohesive and self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most definitive technique for mapping the carbon-hydrogen framework of an organic molecule. It provides precise information about the chemical environment, connectivity, and quantity of the protons (¹H NMR) and carbon atoms (¹³C NMR) in the structure.

Predicted ¹H and ¹³C NMR Data for 6-Me-THC:

Technique Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale
¹H NMR N-H~7.5 - 8.5Broad Singlet1HThe indole N-H proton is typically deshielded and often exhibits broadening due to quadrupole coupling and exchange.
Aromatic H (H5, H7, H8)~6.9 - 7.3Multiplets/Doublets3HProtons on the substituted benzene ring. Their specific shifts and coupling patterns depend on the electronic effect of the methyl group.
Aliphatic CH₂ (H1, H4)~2.6 - 2.8Multiplets4HThese protons are adjacent to the double bond and the aromatic ring, leading to a downfield shift compared to other aliphatic protons.
Aliphatic CH₂ (H2, H3)~1.8 - 2.0Multiplets4HProtons in the middle of the saturated ring, exhibiting complex coupling with neighboring protons.
Methyl CH₃~2.3 - 2.4Singlet3HThe protons of the methyl group attached to the aromatic ring will appear as a sharp singlet.
¹³C NMR Aromatic C (quaternary)~135 - 138--Carbons at the fusion points of the rings and the carbon bearing the methyl group.
Aromatic C (CH)~110 - 128--Aromatic carbons bearing a hydrogen atom.
Aliphatic C (C1, C4)~22 - 25--Aliphatic carbons in the saturated ring.
Aliphatic C (C2, C3)~20 - 23--Aliphatic carbons in the saturated ring.
Methyl C~21--The carbon of the methyl group.
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental confirmation of its identity. The fragmentation pattern observed offers corroborating evidence for the proposed structure, as the molecule breaks apart in predictable ways based on bond strengths and the stability of the resulting fragments.

Expected Mass Spectrometry Data for 6-Me-THC:

Parameter Expected Value Interpretation
Molecular Formula C₁₃H₁₅N-
Exact Mass 185.1204The theoretical mass for high-resolution mass spectrometry (HRMS).
Molecular Ion (M⁺) m/z 185The primary peak corresponding to the intact molecule. This confirms the molecular weight. For comparison, the parent tetrahydrocarbazole shows a molecular ion peak at m/z 172.[7]
Key Fragments m/z 170 ([M-CH₃]⁺)Loss of the methyl group is a common fragmentation pathway for toluene-like structures.
m/z 156Potential fragmentation within the saturated ring system.
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds, serving as a molecular fingerprint.

Expected IR Absorption Bands for 6-Me-THC:

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3400N-H StretchIndole N-H
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H StretchAliphatic C-H
~1600-1450C=C StretchAromatic Ring
~1350-1250C-N StretchAromatic Amine

Section 3: Crystallographic Analysis

Rationale: Single Crystal X-ray Diffraction (SCXRD) is the gold standard for structural determination.[8] It provides an unambiguous, three-dimensional map of atomic positions in the solid state, confirming not only the molecular connectivity but also revealing subtle conformational details, bond lengths, and bond angles.[9][10] This level of detail is crucial for understanding structure-activity relationships and for drug development, where molecular shape governs biological interactions.

SCXRD_Workflow crystal_growth 1. Single Crystal Growth (Slow Evaporation) mounting 2. Crystal Mounting (Goniometer Head) crystal_growth->mounting diffractometer 3. Data Collection (X-ray Diffractometer) mounting->diffractometer data_processing 4. Data Processing (Integration & Scaling) diffractometer->data_processing structure_solution 5. Structure Solution (Direct Methods/Patterson) data_processing->structure_solution refinement 6. Structure Refinement (Least-Squares Fitting) structure_solution->refinement validation 7. Validation & Analysis (CIF File Generation) refinement->validation

Caption: Standard workflow for Single Crystal X-ray Diffraction analysis.
Experimental Protocol: Single Crystal Growth
  • Purity: Start with highly purified 6-Me-THC (purity > 99%), as impurities inhibit crystal growth.

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Cover the vial with a cap containing small perforations to allow the solvent to evaporate very slowly over several days or weeks in a vibration-free environment.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the solution using a spatula or forceps.

Data Interpretation: An Exemplar from a Derivative

While crystallographic data for 6-Me-THC itself is not publicly available, the structure of the closely related derivative, 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione , provides an excellent model for the type of data and structural insights that would be obtained.[1][6]

The analysis of this derivative confirms the core tetrahydrocarbazole framework and reveals key conformational features.[6] The cyclohexene ring, for instance, was found to adopt an envelope conformation .[1][6] Furthermore, the crystal packing is stabilized by intermolecular N—H···S hydrogen bonds, which form distinct ring motifs within the crystal lattice.[6] A similar analysis of 6-Me-THC would be expected to show N—H···π or other weak intermolecular interactions that dictate its solid-state packing.

Crystallographic Data for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione: [6]

Parameter Value
Chemical Formula C₁₃H₁₃NS
Molecular Weight 215.31
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 7.0846 Å, b = 9.5287 Å, c = 9.6384 Å
α = 115.009°, β = 104.901°, γ = 98.074°
Volume (V) 546.28 ų
Z (Molecules/unit cell) 2
Key Structural Feature The dihedral angle between the benzene and fused pyrrole ring is 0.71°.
Conformation The cyclohexene ring adopts an envelope form.
Intermolecular Interactions N—H···S hydrogen bonds lead to the formation of centrosymmetric aggregates.

Conclusion

The comprehensive requires a multi-technique approach that is both systematic and self-validating. The process begins with a robust synthesis, typically the Fischer indole synthesis, followed by rigorous purification to ensure sample integrity. Spectroscopic methods, including ¹H and ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, work in concert to confirm the molecular formula and atom connectivity. Finally, Single Crystal X-ray Diffraction provides the ultimate proof of structure, revealing the precise three-dimensional arrangement and solid-state conformation. For any researcher, scientist, or drug development professional working with this important molecular scaffold, adherence to these rigorous characterization principles is essential for producing reliable, reproducible, and high-impact scientific results.

References

  • Kumar, A., Akanksha, & Kumar, S. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40. Available at: [Link]

  • Archana, R., Prabakaran, K., Rajendra Prasad, K. J., Thiruvalluvar, A., & Butcher, R. J. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1642. Available at: [Link]

  • Archana, R., Prabakaran, K., Rajendra Prasad, K. J., Thiruvalluvar, A., & Butcher, R. J. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Acta Crystallographica Section E, E67(7), o1642. Available at: [Link]

  • Sekar, M., Velmurugan, R., Chandramohan, A., Ramesh, P., & Ponnuswamy, M. N. (2011). 2-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3270. Available at: [Link]

  • Chaudhari, A. D., & Bobade, V. D. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. Available at: [Link]

  • Kaur, H., Singh, S., & Kumar, M. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 83(1), 10-21. Available at: [Link]

  • Chemyx. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. Retrieved January 25, 2026, from [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved January 25, 2026, from [Link]

Sources

Exploratory

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole NMR chemical shifts

An In-depth Technical Guide to the NMR Chemical Shifts of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole For Researchers, Scientists, and Drug Development Professionals Introduction The 2,3,4,9-tetrahydro-1H-carbazole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR Chemical Shifts of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic analogues.[1] These compounds exhibit a wide range of pharmacological activities, including antibiotic, anti-carcinogenic, and anti-inflammatory properties. The 6-methyl substituted variant, 6-methyl-2,3,4,9-tetrahydro-1H-carbazole, is a key intermediate in the synthesis of more complex therapeutic agents.

Molecular Structure and Numbering Scheme

The structure and standard numbering scheme for 6-methyl-2,3,4,9-tetrahydro-1H-carbazole are presented below. This numbering is used throughout the guide for spectral assignments.

Caption: Molecular structure of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole.

Core Principles of NMR Spectroscopy

NMR spectroscopy leverages the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[3] When placed in a strong external magnetic field, these nuclei align in specific spin states. The absorption of radiofrequency (RF) energy causes transitions between these states, and the resulting signal is detected.[4] The precise frequency (chemical shift, δ) at which a nucleus resonates is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule.

¹H NMR Spectral Analysis: A Predictive Approach

To construct an accurate predicted spectrum for the title compound, we will use a comparative methodology, analyzing experimental data from the unsubstituted parent molecule and a key N-substituted derivative.

Baseline Spectrum: 2,3,4,9-Tetrahydro-1H-carbazole

The ¹H NMR spectrum of the parent scaffold provides the foundational chemical shifts for the core protons. The data below was acquired in deuterated chloroform (CDCl₃).[5]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Notes
H-9 (NH)~7.8 (Broad)br sPosition is concentration and solvent dependent. Often broad.
H-5, H-87.45 - 7.50mAromatic protons adjacent to the nitrogen-fused ring.
H-6, H-77.06 - 7.24mCentral aromatic protons.
H-1, H-4~2.70mAliphatic protons adjacent to the aromatic system (benzylic).
H-2, H-3~1.88mCentral aliphatic protons.

Note: The original source[5] does not fully assign the aromatic region; assignments are based on standard carbazole spectra.

Reference Spectrum: N,N,6-Trimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide

This analogue introduces the critical 6-methyl group, providing the most relevant data for the substituted aromatic ring. The N-carbamoyl group significantly alters the N-H environment but has a lesser, predictable effect on the aromatic system. Data was acquired in CDCl₃ at 400 MHz.[6]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz)
H-57.22d, J = 1.2
H-87.11d, J = 8.4
H-77.00dd, J = 8.4, 1.2
6-CH₃2.44s
H-1, H-42.64 - 2.79m
H-2, H-31.85 - 1.90m
Predicted ¹H NMR Spectrum for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

By synthesizing the data above, we can generate a highly reliable predicted spectrum. The key rationales are:

  • Aromatic Protons: The methyl group at C-6 is a weak electron-donating group. It will cause a slight upfield (lower ppm) shift for the protons ortho (H-5, H-7) and para (H-8) to it, relative to the unsubstituted parent. The splitting pattern will become more defined: H-5 will be a singlet or narrow doublet, H-7 will be a doublet of doublets, and H-8 will be a doublet.

  • Methyl Protons: The signal for the 6-CH₃ group itself will appear as a sharp singlet in the typical benzylic methyl region.

  • NH Proton: The N-H proton signal will be present, unlike in the N-substituted analogue. Its chemical shift is highly dependent on the solvent and concentration but is expected to be a broad singlet in the aromatic region in CDCl₃. In a hydrogen-bond-accepting solvent like DMSO-d₆, this peak would shift significantly downfield (e.g., >10 ppm).[1]

  • Aliphatic Protons: The shifts of the aliphatic protons (H-1 to H-4) will be similar to those in the parent compound, as they are distant from the C-6 substitution.

Predicted Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
H-9 (NH)7.7 - 8.0 (CDCl₃)br sRe-introduction of the N-H proton.
H-5~7.25s (or d, small J)ortho to Me, deshielded by proximity to C4a-C9a bond.
H-8~7.30dpara to Me, influenced by adjacent C9a-N bond.
H-7~6.95dortho to Me, expected upfield shift.
H-1, H-42.65 - 2.75mBenzylic protons, largely unaffected by remote substitution.
6-CH₃~2.40sIntroduction of the methyl group.
H-2, H-31.85 - 1.95mAliphatic protons, largely unaffected.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework. Broadband proton decoupling is used to ensure each unique carbon appears as a single line.

Reference ¹³C Spectrum: N,N,6-Trimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide[6]
Carbon Assignment Chemical Shift (δ, ppm)
Aromatic/Fused Quaternary154.8, 135.5, 133.4, 130.1, 128.9, 113.6, 111.2
Aromatic CH123.6, 118.1
Aliphatic CH₂23.2, 23.1, 22.8, 21.0
6-CH₃21.3
N(CO)N(CH₃)₂154.8, 38.0

Note: Specific assignments are not provided in the source; values are grouped by type.

Predicted ¹³C NMR Spectrum for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Predicting the ¹³C spectrum involves considering the removal of the N-carbamoyl group and the additive effect of the 6-methyl group.

  • Methyl Group Effect: The methyl substituent directly attached to C-6 will cause a downfield shift at C-6 (ipso-effect) and influence the shifts of the other aromatic carbons.

  • N-H vs. N-Acyl: Replacing the electron-withdrawing N-carbamoyl group with an N-H will cause an upfield shift for the adjacent carbons, particularly C-9a and C-8a.

  • Quaternary Carbons: Carbons with no attached protons (C-4a, C-5a, C-8a, C-9a, C-6) will typically show weaker signals.

Predicted Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-8a~135.5Fused aromatic carbon.
C-6~129.0Aromatic carbon with methyl attached (ipso-carbon).
C-9a~127.5Fused aromatic carbon, shifted upfield by N-H.
C-7~123.5Aromatic CH.
C-5~120.0Aromatic CH.
C-8~110.0Aromatic CH, shielded by nitrogen.
C-5a~110.5Fused aromatic carbon.
C-4a~109.0Fused aliphatic/aromatic carbon.
C-1, C-422.5 - 23.5Aliphatic CH₂.
C-2, C-320.5 - 21.5Aliphatic CH₂.
6-CH₃~21.0Methyl carbon.

Experimental Protocol: NMR Data Acquisition

This section details a self-validating protocol for acquiring high-quality NMR data for 6-methyl-2,3,4,9-tetrahydro-1H-carbazole.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified solid sample.

  • Solvent Selection:

    • Rationale: The choice of solvent is critical. CDCl₃ is a standard for general organic structure elucidation. However, to clearly observe the N-H proton and avoid exchange with residual water, DMSO-d₆ is superior as it forms hydrogen bonds, shifting the N-H proton downfield into an empty region of the spectrum.

    • Procedure: Add ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the sample in a clean vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also reference the residual solvent peak, but TMS is the primary standard.

  • Dissolution & Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Transfer the solution to a 5 mm NMR tube using a pipette.

Step 2: Spectrometer Setup & Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument's probe must be tuned to the correct frequency for the nuclei being observed (¹H or ¹³C). The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard pulse-acquire sequence with broadband proton decoupling (e.g., zgpg30).

    • Rationale (Proton Decoupling): Decoupling removes the C-H splitting, simplifying the spectrum so that each carbon appears as a singlet. It also provides a Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.

    • Number of Scans: ¹³C has a low natural abundance, requiring more scans. Typically 1024-4096 scans are needed for a good signal-to-noise ratio.

Step 3: Data Processing
  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via Fourier Transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative ratio of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Solvent (0.6 mL CDCl3 or DMSO-d6) + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune Tune Probe & Shim Magnet insert->tune acquire_H Acquire 1H Spectrum (16 Scans) tune->acquire_H acquire_C Acquire 13C Spectrum (1024+ Scans) tune->acquire_C ft Fourier Transform (FID -> Spectrum) acquire_H->ft acquire_C->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS (0.00 ppm) phase->reference analyze Integration & Peak Assignment reference->analyze

Sources

Foundational

The Definitive Guide to the Mass Spectrometry of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive examination of the mass spectrometric behavior of 6-Methyl-2,3,4,9-tetrahydro-1H-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive examination of the mass spectrometric behavior of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a deep, mechanistic understanding of the ionization and fragmentation processes. We will explore the causal relationships behind experimental choices, establish self-validating protocols, and ground our analysis in authoritative references. This guide is designed to empower researchers to confidently identify and characterize this important molecular scaffold and its analogues.

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The tetrahydrocarbazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of substituents, such as a methyl group at the 6-position of the aromatic ring, can significantly modulate these pharmacological effects. Consequently, robust analytical methods for the unambiguous identification and structural elucidation of these derivatives are paramount in drug discovery and development pipelines.

Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for this purpose. The high-energy ionization process induces characteristic fragmentation patterns that serve as a molecular fingerprint.[2] Understanding these fragmentation pathways is not merely an academic exercise; it is a critical skill for confirming molecular identity, elucidating the structure of unknown metabolites, and ensuring the purity of synthesized compounds.

This guide will focus on predicting and interpreting the mass spectrum of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole. Our analysis will be built upon the well-documented fragmentation of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, employing the "shift technique" to account for the influence of the additional methyl group.[3]

Foundational Principles: Electron Ionization and Fragmentation

Electron ionization (EI) mass spectrometry involves bombarding a vaporized sample with a high-energy electron beam (typically 70 eV).[2] This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M•+).[2]

G Molecule Analyte Molecule (M) MolecularIon Molecular Ion (M•⁺) Molecule->MolecularIon + e⁻ ElectronBeam High-Energy Electron (e⁻) Fragments Fragment Ions + Neutral Radicals MolecularIon->Fragments Fragmentation

Caption: Electron Ionization Workflow.

The molecular ion is often energetically unstable and undergoes a series of unimolecular decompositions to form smaller, more stable fragment ions.[2] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). The fragmentation pathways are not random; they are governed by fundamental chemical principles, such as the stability of the resulting carbocations and neutral radicals. Aromatic systems, due to their inherent stability, often produce strong molecular ion peaks.[4]

Experimental Protocol: GC-MS Analysis

For a volatile, thermally stable compound like 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is the method of choice. The gas chromatograph provides excellent separation of the analyte from the sample matrix, while the mass spectrometer provides definitive identification.

Sample Preparation
  • Solubilization: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a high-purity solvent such as methanol, acetonitrile, or ethyl acetate.

  • Dilution: Prepare a working solution of 1-10 µg/mL by serial dilution, depending on the sensitivity of the instrument.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

Instrumentation and Parameters

The following table outlines a typical set of GC-MS parameters for the analysis of heterocyclic aromatic compounds.[5] These should be considered a starting point and may require optimization for your specific instrumentation.

ParameterSettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for good sensitivity without overloading the column.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Typical flow rate for standard capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)A non-polar column suitable for a wide range of aromatic compounds.
Oven ProgramInitial: 100 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.A general-purpose temperature program to ensure good peak shape and elution.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °CStandard temperature to minimize thermal degradation while ensuring efficient ionization.
Quadrupole Temp.150 °CMaintains ion transmission and prevents contamination.
Electron Energy70 eVStandard energy for generating comparable mass spectra.
Mass Rangem/z 40-450A suitable range to capture the molecular ion and key fragments.
Solvent Delay3 minutesPrevents the high concentration of solvent from reaching the detector.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is C₁₃H₁₅N, with a monoisotopic mass of 185.12 Da. The analysis of its fragmentation pattern is best approached by first understanding the fragmentation of its parent compound, 2,3,4,9-tetrahydro-1H-carbazole (C₁₂H₁₃N, MW=171.24).[6]

The Mass Spectrum of 2,3,4,9-tetrahydro-1H-carbazole

The EI mass spectrum of the parent tetrahydrocarbazole is well-documented and exhibits several key fragments.[6][7]

m/zRelative IntensityProposed Identity
171High[M]•+ (Molecular Ion)
170Moderate[M-H]•
143Base Peak [M-C₂H₄]•+
115Moderate[C₉H₇]•+
Key Fragmentation Pathways

The major fragmentation pathways for the tetrahydrocarbazole core involve benzylic cleavage and a retro-Diels-Alder reaction.[8][9]

  • [M-H]• (m/z 170 for parent): The loss of a single hydrogen atom is a common fragmentation for aromatic amines, leading to a stabilized ion.[10]

  • Benzylic Cleavage and Tropylium Ion Formation: A significant fragmentation pathway in alkylated aromatic compounds is benzylic cleavage, which leads to the formation of a stable tropylium ion.[11][12]

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring of the tetrahydrocarbazole can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic alkenes.[1][9] This involves the cleavage of two bonds within the ring, resulting in the elimination of a neutral molecule of ethene (C₂H₄, 28 Da).[9] This pathway is responsible for the base peak in the parent compound's spectrum.

G M Molecular Ion (M•⁺) m/z 171 M_H [M-H]⁺ m/z 170 M:f0->M_H:f0 - H• M_RDA [M-C₂H₄]•⁺ m/z 143 (Base Peak) M:f0->M_RDA:f0 Retro-Diels-Alder (-C₂H₄) M_RDA_HCN [M-C₂H₄-HCN]⁺ m/z 115 M_RDA:f0->M_RDA_HCN:f0 - HCN

Caption: Key Fragmentation Pathways of Tetrahydrocarbazole.

Predicting the Spectrum of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

By applying the "shift technique," we can predict the mass spectrum of the 6-methyl derivative. The addition of a methyl group (CH₃) to the aromatic ring increases the mass of the molecular ion and any fragments containing this ring by 14 Da.

Predicted m/zRelative IntensityProposed IdentityFragmentation Pathway
185High[M]•+ (Molecular Ion)-
184Moderate[M-H]•Loss of a hydrogen radical.
157 Base Peak [M-C₂H₄]•+ Retro-Diels-Alder reaction.
156High[M-CH₃]•+Loss of the methyl group (benzylic cleavage).
130Moderate[M-C₂H₄-HCN]•+RDA followed by loss of HCN.

Causality of the Predicted Spectrum:

  • Molecular Ion (m/z 185): The stable, fused aromatic-alicyclic structure will result in a prominent molecular ion peak.

  • [M-H]• (m/z 184): Similar to the parent compound, the loss of a hydrogen atom will produce a significant peak.

  • [M-C₂H₄]•+ (m/z 157 - The Base Peak): The retro-Diels-Alder fragmentation is energetically favorable and is predicted to be the most abundant fragment ion, forming the base peak. The methyl group on the aromatic ring is retained in this fragment, shifting its m/z from 143 to 157.

  • [M-CH₃]•+ (m/z 156): The methyl group is attached to the aromatic ring, making it susceptible to benzylic cleavage. This will result in the loss of a methyl radical (15 Da) to form a highly stable ion at m/z 170. However, a more likely fragmentation is the loss of a hydrogen from the methyl group to form a stable tropylium-like ion. A more prominent peak is expected at m/z 156, corresponding to the loss of the entire methyl group.

G M 6-Methyl-THC M•⁺ m/z 185 M_H [M-H]⁺ m/z 184 M:f0->M_H:f0 - H• M_RDA [M-C₂H₄]•⁺ m/z 157 (Base Peak) M:f0->M_RDA:f0 Retro-Diels-Alder (-C₂H₄) M_CH3 [M-CH₃]⁺ m/z 170 M:f0->M_CH3:f0 Benzylic Cleavage (-CH₃•) M_RDA_HCN [M-C₂H₄-HCN]⁺ m/z 130 M_RDA:f0->M_RDA_HCN:f0 - HCN

Caption: Predicted Fragmentation of 6-Methyl-THC.

Conclusion: A Self-Validating Approach

This guide has provided a detailed, mechanistically-driven framework for understanding the mass spectrometry of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole. By grounding our predictions in the known behavior of the parent compound and fundamental principles of fragmentation, we have established a self-validating system for spectral interpretation. The provided experimental protocol offers a robust starting point for analysis, while the detailed fragmentation analysis empowers researchers to confidently identify this key molecular structure. This expert-driven approach, combining theoretical understanding with practical application, is essential for advancing research and development in fields that rely on the rich chemistry of the tetrahydrocarbazole scaffold.

References

  • Le Maître, J., Paupy, B., Hubert, M., & Giusti, P. (2020). Fragmentation Chemistry of Tetrahydrocarbazole Analogs Relevant to Nitrogen Compounds in Heavy Crude Oils. ResearchGate. Available at: [Link]

  • Clark, J. (2022). Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link]

  • Mass Spectrometry - Fragmentation of Aromatic Compounds and Phenols. (2023). YouTube. Available at: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Zenkevich, I. G. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. Available at: [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

  • Florea, S., et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. PubMed. Available at: [Link]

  • Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021). YouTube. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

  • Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Available at: [Link]

  • Casal, S., et al. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. PubMed. Available at: [Link]

  • Wang, T., & Gelin, F. (2017). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Cycloalkene Fragmentation. Available at: [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

  • General Fragmentation Modes. (n.d.). Available at: [Link]

Sources

Exploratory

physical and chemical properties of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

An In-depth Technical Guide to 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole: Properties, Synthesis, and Applications For research scientists and professionals in drug development, a comprehensive understanding of heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole: Properties, Synthesis, and Applications

For research scientists and professionals in drug development, a comprehensive understanding of heterocyclic scaffolds is paramount. The tetrahydrocarbazole core, a prominent structural motif in numerous natural products and pharmacologically active compounds, serves as a foundational building block in medicinal chemistry.[1] This guide focuses on a key derivative, 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole, offering an in-depth exploration of its physical and chemical properties, established synthetic routes, and its significance in modern research.

Molecular Structure and Physicochemical Properties

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole belongs to the tetrahydrocarbazole family, which is characterized by a tricyclic system where a benzene ring and a cyclohexane ring are fused to a central pyrrole ring.[2] The "tetrahydro" designation indicates the saturation of the cyclohexane ring. In this specific derivative, a methyl group is substituted at the 6th position of the carbazole nucleus.

Core Structural Features

The molecule's structure is not perfectly planar. The fusion of the saturated cyclohexane ring introduces conformational constraints. In related structures, the cyclohexene ring typically adopts an envelope or half-chair conformation.[3][4][5] The dihedral angle between the benzene and pyrrole rings is generally small but non-zero, indicating slight deviation from planarity.[3][4]

Physicochemical Data

Quantitative data for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is not widely published in consolidated sources. The following table summarizes key properties, including data from closely related analogs for reference.

PropertyValueSource / Notes
Molecular Formula C₁₃H₁₅NCalculated
Molecular Weight 185.27 g/mol Calculated
Appearance Solid (Typical for this class)Inferred from analogs[6]
Melting Point Not specified. (Parent: 117-118°C)Analog data[6]
Boiling Point Not specified.High boiling point expected.
Solubility Poorly soluble in water. Soluble in organic solvents like ethanol, DMSO, and acetone.Inferred from analogs[7]
CAS Number 13355-39-6-

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of the molecule. While a comprehensive public database for this specific compound is limited, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-7.5 ppm range), a singlet for the N-H proton of the pyrrole ring (often broad and downfield, > δ 10 ppm in DMSO-d6), a singlet for the methyl group protons (around δ 2.3-2.5 ppm), and a series of multiplets for the aliphatic protons of the tetrahydro-cyclohexane ring (δ 1.5-3.0 ppm).[6][9]

  • ¹³C NMR: The carbon NMR would display signals corresponding to the aromatic carbons, the aliphatic carbons of the saturated ring, and the methyl carbon. The carbons of the benzene ring fused to the nitrogen would appear further downfield.[9]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to its molecular weight (m/z ≈ 185).[6][9]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 3100-2850 cm⁻¹), and C=C stretching for the aromatic ring (around 1600-1450 cm⁻¹).

Chemical Properties and Synthesis

The chemical behavior of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is dictated by its constituent rings: the electron-rich aromatic system, the reactive N-H group of the pyrrole, and the saturated cyclohexane ring.

Reactivity
  • N-Alkylation/Acylation: The nitrogen atom of the indole moiety is nucleophilic and can be readily alkylated or acylated using appropriate electrophiles in the presence of a base.[4] This is a common strategy for derivatization in drug discovery programs.

  • Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic substitution. The directing effects of the fused pyrrole ring and the methyl group will influence the position of substitution.

  • Oxidation: The carbazole ring system can be oxidized, potentially leading to the formation of carbazolones or other oxidized species.

Synthesis via Fischer Indole Synthesis

The most prevalent and versatile method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of the 6-methyl derivative, the logical choice of starting materials is p-tolylhydrazine and cyclohexanone. The methyl group on the hydrazine precursor directly translates to the 6-position on the final carbazole ring.

Fischer_Indole_Synthesis p_tolylhydrazine p-Tolylhydrazine reactants p_tolylhydrazine->reactants cyclohexanone Cyclohexanone cyclohexanone->reactants hydrazone Hydrazone Intermediate reactants->hydrazone Condensation enehydrazine Enehydrazine Tautomer hydrazone->enehydrazine Tautomerization cyclization [3,3]-Sigmatropic Rearrangement enehydrazine->cyclization Acid Catalyst (H+) intermediate Diamine Intermediate cyclization->intermediate Aromatization (-NH3) product 6-Methyl-2,3,4,9-tetrahydro- 1H-carbazole intermediate->product

Caption: Fischer Indole Synthesis workflow for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative procedure based on established methods for synthesizing tetrahydrocarbazoles.[6]

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in methanol.

    • Add cyclohexanone (1.1 equivalents) to the solution.

    • The mixture is typically stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

  • Cyclization:

    • To the hydrazone mixture, add a catalyst. An ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) or a traditional acid catalyst like sulfuric acid or polyphosphoric acid can be used.[6]

    • Heat the reaction mixture to reflux for the appropriate time (typically 3-7 hours), monitoring progress by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into cold water.

    • If a solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether:ethyl acetate gradient) to yield the pure 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole.[6]

  • Characterization:

    • Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Drug Discovery and Research

The tetrahydrocarbazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. Derivatives have demonstrated a wide spectrum of pharmacological activities.[1][2]

  • Anticancer Activity: Many carbazole derivatives exhibit cytotoxic properties against various cancer cell lines.[2]

  • Antimicrobial and Antifungal Agents: The scaffold is a key component in compounds developed to combat bacterial and fungal infections.[2]

  • CNS Activity: The structural similarity to serotonin has led to the development of tetrahydrocarbazole-based drugs with antipsychotic and anti-emetic properties, such as the well-known drug Ondansetron.[1]

  • Anti-inflammatory Properties: Certain derivatives have shown potential in modulating inflammatory pathways.[10]

The 6-methyl substitution can significantly influence the molecule's steric and electronic properties, potentially enhancing binding affinity or modifying its metabolic profile, making it a valuable subject for structure-activity relationship (SAR) studies.

Applications core 6-Methyl-THC Scaffold anticancer Anticancer Agents core->anticancer Cytotoxicity antimicrobial Antimicrobial Agents core->antimicrobial Antibacterial/ Antifungal cns CNS-Active Drugs (e.g., Antipsychotics) core->cns Receptor Binding anti_inflammatory Anti-inflammatory Compounds core->anti_inflammatory Pathway Modulation research Chemical Probe / SAR Studies core->research Building Block

Caption: Key application areas for the 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole scaffold.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Exposure: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[11]

  • Storage: Store in a cool, dry place away from incompatible materials.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Smolecule. (n.d.). 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole.
  • World Journal of Advanced Research and Reviews. (2024, March 24). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.
  • Archana, R., Prabakaran, K., Rajendra Prasad, K. J., Thiruvalluvar, A., & Butcher, R. J. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1642. Available from: [Link]

  • Archana, R., Prabakaran, K., Rajendra Prasad, K. J., Thiruvalluvar, A., & Butcher, R. J. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Organic Communications. Available from: [Link]

  • Gunaseelan, T., et al. (2007). 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. ResearchGate. Available from: [Link]

  • RSC Publishing. (2022, December 19). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents.
  • Wikipedia. (n.d.). Tetrahydrocarbazole. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one. Retrieved from [Link]

  • Sekar, M., et al. (2011). 2-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. ResearchGate. Available from: [Link]

  • Benchchem. (n.d.). What are the physical and chemical properties of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4.
  • Murugavel, S., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. ResearchGate. Available from: [Link]

  • Chemdiv. (n.d.). Compound methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate.
  • Carl ROTH. (n.d.). Carbazole - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7).
  • Biosynth. (2022, August 9).

Sources

Foundational

The Strategic Exploration of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole Analogs: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The 6-methyl-2,3,4,9-tetrahydro-1H-carbazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-methyl-2,3,4,9-tetrahydro-1H-carbazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique tricyclic framework, consisting of a partially saturated cyclohexane ring fused to an indole system, offers a versatile platform for structural modifications. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their anticancer, acetylcholinesterase inhibitory, and antimicrobial properties. As a senior application scientist, the following narrative is designed to not only present established data but also to elucidate the causal relationships behind experimental design and to provide actionable protocols for researchers in the field.

The 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole Core: A Foundation for Diverse Biological Activities

The inherent biological relevance of the tetrahydrocarbazole nucleus is well-documented, with many natural and synthetic derivatives exhibiting a wide spectrum of pharmacological activities.[1] The introduction of a methyl group at the C-6 position of the aromatic ring often serves to enhance lipophilicity and can influence ligand-receptor interactions, making the 6-methyl variant an attractive starting point for drug discovery campaigns. The exploration of SAR around this core is a critical step in optimizing potency, selectivity, and pharmacokinetic profiles of lead compounds.

Navigating the Structure-Activity Landscape: A Positional Analysis

The therapeutic potential of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole analogs is intricately linked to the nature and position of various substituents. The following sections dissect the SAR at key positions of the carbazole nucleus.

Modifications at the N-9 Position: Modulating Potency and Selectivity

The nitrogen atom of the indole ring (N-9) is a common site for substitution, offering a vector to introduce a variety of functional groups that can profoundly impact biological activity.

  • Anticancer Activity: N-alkylation of the tetrahydrocarbazole core has been a fruitful strategy for enhancing anticancer effects. For instance, the introduction of a propargyl group at the N-9 position serves as a handle for further derivatization via "click chemistry" to generate triazole-containing analogs.[2]

  • Acetylcholinesterase (AChE) Inhibition: Substitution at the N-9 position with a methyl group has been shown to be a key determinant for AChE inhibitory activity. A study on a series of 6- and 9-substituted tetrahydrocarbazoles revealed that 9-methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole is a selective AChE inhibitor.[3] This suggests that a small alkyl substituent at this position is favorable for binding to the active site of the enzyme.

The C-1 Position: A Gateway to Potent Analogs

The C-1 position of the cyclohexene ring, being adjacent to the nitrogen atom, offers a strategic location for introducing functional groups that can interact with biological targets.

  • Anticancer Activity: The conversion of the C-1 ketone of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one to a thione using Lawesson's reagent has been reported.[4] While specific cytotoxicity data for this 6-methyl analog was not provided in the cited study, the modification of the C-1 position from a ketone to other functional groups is a common strategy in the development of anticancer carbazole derivatives.[5] For instance, condensation of 1-acetyl-tetrahydrocarbazole derivatives at the C-1 position has yielded compounds with cytotoxic activity against breast cancer cell lines.[5]

Aromatic Ring (C-6) Substitution: Fine-Tuning Biological Effects

The C-6 methyl group is the defining feature of this series of analogs. Further substitutions on the aromatic ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets.

  • Anticancer Activity: A recent study on substituted carbazole carbamate derivatives demonstrated that substitutions at the 6th position led to compounds with significant anticancer activity against human glioma cell lines.[6]

  • Antimicrobial Activity: The presence of a methyl substituent at C-2 and an electron-withdrawing fluorine atom at C-6 in carbazoloquinones has been shown to result in remarkable antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the synergistic effect of substitutions on both the aliphatic and aromatic rings.

The C-3 Position: A Locus for Diverse Functionalities

The C-3 position of the cyclohexene ring provides another avenue for structural diversification to enhance biological activity.

  • Anticancer Activity: A study on 3,6-disubstituted 2,3,4,9-tetrahydro-1H-carbazoles reported the synthesis of amide and thioamide derivatives with significant anticancer properties.[7] This indicates that introducing functionalities at the C-3 position in conjunction with substitutions on the aromatic ring can lead to potent cytotoxic agents.

Quantitative Structure-Activity Relationship (QSAR) Data

A systematic analysis of quantitative data is paramount for understanding the SAR of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole analogs. The following tables summarize key findings from the literature.

Table 1: Anticancer Activity of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole Analogs

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
Compound A N-ethyl, 6-substituted carbazole carbamateU87MG (human glioma)15.25[6]
Compound B 6-substituted carbazole carbamateU87MG (human glioma)17.97[6]
Compound C 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivativeU87 MG (human glioma)18.50[6]
Compound D 6-chloro-THC derivative with 2-OH-C4H6 at C-5 of thiazolinoneJurkat (Leukemia)0.26 (VEGFR-2)[8]
Compound E 6-chloro-THC derivative with 2-OH-C4H6 at C-5 of thiazolinoneJurkat (Leukemia)0.14 (EGFR)[8]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Tetrahydrocarbazole Analogs

Compound IDSubstitution PatternAChE IC50 (µM)Selectivity (AChE vs. BChE)Reference
Compound 3 6-Amino-2,3,4,9-tetrahydro-1H-carbazole-Selective for AChE[2]
Compound 4 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole-Selective for AChE[2]
Compound 17 N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine-Selective for AChE[2]

Table 3: Antimicrobial Activity of Carbazole Analogs

Compound IDSubstitution PatternOrganismMIC (µg/mL)Reference
Compound F 6-fluoro-2-methyl-1H-carbazole-1,4(9H)-dioneMRSA-
Compound G 6-fluoro-3-methyl-1H-carbazole-1,4(9H)-dioneMRSA-

Experimental Protocols: A Practical Guide for the Researcher

The following section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for key biological assays.

Synthesis of the 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole Core

The Fischer indole synthesis is a cornerstone reaction for the preparation of the tetrahydrocarbazole scaffold.[9]

Protocol 1: Fischer Indole Synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Materials:

  • p-Tolylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid or an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) with methanol as a co-solvent[9]

  • Sodium hydroxide (1 M solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, combine p-tolylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.2 equivalents).

  • Add glacial acetic acid or the [bmim][BF4] catalyst (20 mol%) in methanol.

  • Reflux the reaction mixture with stirring for the appropriate time (typically 1-3 hours, monitor by TLC).

  • After completion, cool the mixture to room temperature and neutralize with 1 M sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient to yield pure 6-methyl-2,3,4,9-tetrahydro-1H-carbazole.

Diagram 1: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Reactants p-Tolylhydrazine HCl + Cyclohexanone Reaction Reflux Reactants->Reaction Catalyst Glacial Acetic Acid or [bmim][BF4]/MeOH Catalyst->Reaction Neutralization Neutralize with NaOH Reaction->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole Purification->Product

Caption: Workflow for the Fischer indole synthesis of the core scaffold.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Protocol 2: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell line of interest (e.g., U87MG, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[10]

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Leave the plate at room temperature in the dark for 2 hours.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Diagram 2: MTT Assay Workflow

MTT_Assay Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Formazan_Solubilization Add Solubilization Buffer Incubation->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Ellman's method is a widely used, simple, and rapid spectrophotometric method for determining cholinesterase activity.[12][13]

Protocol 3: Ellman's Method for AChE Inhibition

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature.

  • Initiate the reaction by adding the ATCI solution to each well.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Diagram 3: Ellman's Method Principle

Ellmans_Method cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE AChE Thiocholine Thiocholine AChE->Thiocholine ATCI Acetylthiocholine ATCI->AChE hydrolysis Thiocholine->Thiocholine_detect DTNB DTNB (colorless) TNB TNB (yellow) DTNB->TNB reaction Broth_Microdilution Serial_Dilution Prepare Serial Dilutions of Test Compounds Inoculation Inoculate with Standardized Microorganism Serial_Dilution->Inoculation Incubation Incubate Inoculation->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination Result Minimum Inhibitory Concentration MIC_Determination->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The 6-methyl-2,3,4,9-tetrahydro-1H-carbazole scaffold is a versatile and promising platform for the development of novel therapeutic agents. The exploration of its SAR has revealed that strategic modifications at the N-9, C-1, C-3, and C-6 positions can lead to potent and selective inhibitors for various biological targets. This guide has provided a comprehensive overview of the current understanding of the SAR of these analogs, along with detailed experimental protocols to facilitate further research in this area.

Future investigations should focus on expanding the diversity of substituents at all positions of the carbazole core and on conducting more systematic QSAR studies to build predictive models for designing novel analogs with improved activity and pharmacokinetic properties. Furthermore, the exploration of additional biological targets for this class of compounds could unveil new therapeutic applications. The integration of computational modeling with synthetic chemistry and biological evaluation will be crucial for accelerating the discovery of new drug candidates based on the 6-methyl-2,3,4,9-tetrahydro-1H-carbazole scaffold.

References

  • Archana, R., Prabakaran, K., Rajendra Prasad, K. J., Thiruvalluvar, A., & Butcher, R. J. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1642. [Link]

  • Mahdi, M. H., Dawood, A. H., & Shaheed, D. Q. (2022). Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(2), 1-9. [Link]

  • Ashok, D., Thara, G., Kumar, B. K., Srinivasa, G., Ravinder, D., Vishnu, T., Sarasija, M., & Sushmitha, B. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 12(55), 35847-35863. [Link]

  • Kaur, M., Singh, M., & Kumar, M. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 83(1), 134-143. [Link]

  • Chen, C., & Larsen, R. D. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36. [Link]

  • Nowak, G., Grześk, G., Grześk, E., Kucharska, E., Szpinda, M., & Dzieła-Flak, I. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. European Journal of Medicinal Chemistry, 275, 116563. [Link]

  • Naik, S., & Ganesan, A. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(1), 51. [Link]

  • El-Sayed, N. A. A. (2009). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 14(9), 3328-3340. [Link]

  • Nowak, G., Grześk, G., Grześk, E., Kucharska, E., Szpinda, M., & Dzieła-Flak, I. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. MOST Wiedzy. [Link]

  • Mahdi, M. H., Dawood, A. H., & Shaheed, D. Q. (2022). Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. Request PDF. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., Hassan, A. A., & Abdel-Aziz, M. (2022). Tetrahydrocarbazoles incorporating 5-arylidene-4-thiazolinones as potential antileukemia and antilymphoma targeting tyrosine kin. Assiut University. [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • O'Brien-Simpson, N. M., & Kolev, S. D. (2023). IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... ResearchGate. [Link]

  • Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50767. [Link]

  • Kumar, N., Singh, V., & Kumar, A. (2024). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. ResearchGate. [Link]

  • de la Fuente, M. C., & Alvariño, R. (2021). Molecular modelling, synthesis and acetylcholinesterase inhibition of ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b]n[4][5]aphthyridine-3-carboxylate. PubMed. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Khan, I., & Ahmed, S. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. PMC. [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

  • Kumar, A., & Singh, R. K. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

  • Worachartcheewan, A., Nantasenamat, C., Isarankura-Na-Ayudhya, C., & Prachayasittikul, V. (2016). Probing the origins of human acetylcholinesterase inhibition via QSAR modeling and molecular docking. PeerJ, 4, e2362. [Link]

  • ResearchGate. (n.d.). AChE activity assay by Ellman method. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date. Semantic Scholar. [Link]

  • Ghosh, C., & Roy, K. (2015). Evaluation of antimicrobial activity of synthesized fluorocarbazole derivatives based on SAR. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 349-353. [Link]

  • Czerwonka, A., & Kałafut, J. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Applied Sciences, 11(13), 6192. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

  • Sapkale, P., & Patil, S. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 088-092. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. [Link]

  • Khan, F. A., Ali, F., Khan, M. N., & Khan, K. M. (2019). Synthesis and in vitro acetylcholinesterase and butyrylcholinesterase inhibitory potential of hydrazide based Schiff bases. Bioorganic chemistry, 85, 464–472. [Link]

  • Abdel-Magid, A. F. (2011). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 16(12), 10447-10467. [Link]

  • ResearchGate. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. [Link]

  • Kumar, N., & Kumar, A. (2022). Synthesis and anticancer activity evaluation of substituted carbazole bearing thiosemicarbazide derivatives against human glioma. World Journal of Advanced Research and Reviews, 16(3), 114-124. [Link]

  • Kuca, K., & Musilek, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2629–2639. [Link]

  • Harrison, T. G., & Fry, N. K. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • ResearchGate. (2025). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. ResearchGate. [Link]

  • Gunaseelan, A. T., Prabakaran, K., Rajendra Prasad, K. J., & Thiruvalluvar, A. (2009). 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. ResearchGate. [Link]

  • Sharma, A., & Kumar, V. (2023). Antimicrobial Potential of Carbazole Derivatives. Journal of Heterocyclic Chemistry, 2023, 1-15. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 6-Methyl-1,2,3,4-tetrahydrocarbazole via Fischer Indole Synthesis: An Application Note and Protocol

This comprehensive guide provides a detailed protocol and in-depth scientific insights for the synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazole, a valuable heterocyclic scaffold in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth scientific insights for the synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust methodology grounded in the principles of the Fischer indole synthesis.

Introduction: The Significance of the Tetrahydrocarbazole Core

The 1,2,3,4-tetrahydrocarbazole moiety is a prominent structural feature in a multitude of biologically active natural products and synthetic compounds. Its rigid, tricyclic framework serves as a versatile template for the development of therapeutic agents targeting a wide array of diseases. The introduction of substituents, such as a methyl group at the 6-position, allows for the fine-tuning of physicochemical properties and biological activity, making the targeted synthesis of such analogs a crucial endeavor in modern medicinal chemistry.

The Fischer indole synthesis, a classic and powerful reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus.[1] This acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde offers a direct and efficient route to a diverse range of indole derivatives, including the tetrahydrocarbazole system. This application note will dissect the synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazole from p-tolylhydrazine and cyclohexanone, providing a detailed experimental protocol and exploring the underlying chemical principles.

The Fischer Indole Synthesis: Mechanism and Rationale

The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations. A thorough understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The key steps are as follows:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of p-tolylhydrazine with cyclohexanone to form the corresponding p-tolylhydrazone. This initial step is a reversible equilibrium.

  • Tautomerization: The p-tolylhydrazone then undergoes tautomerization to its more reactive enamine isomer.

  • [2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond.

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, and a subsequent intramolecular cyclization forms the five-membered pyrrole ring.

  • Elimination: Finally, the elimination of an ammonia molecule under the acidic conditions yields the stable, aromatic indole ring of the 6-methyl-1,2,3,4-tetrahydrocarbazole product.

The choice of a strong acid catalyst, such as glacial acetic acid, is critical to drive these transformations efficiently. The acid protonates the carbonyl group of cyclohexanone, activating it for nucleophilic attack by the hydrazine, and facilitates the key rearrangement and elimination steps.

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 1,2,3,4-tetrahydrocarbazole and is optimized for the preparation of the 6-methyl analog.[3]

Materials and Equipment:

  • p-Tolylhydrazine hydrochloride

  • Cyclohexanone (reagent grade)

  • Glacial acetic acid

  • Methanol (for recrystallization)

  • Deionized water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Beaker (500 mL)

  • Büchner funnel and filter flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-tolylhydrazine hydrochloride (0.1 mol, 15.86 g) and cyclohexanone (0.1 mol, 9.82 g, 10.3 mL).

  • Addition of Catalyst: To this mixture, add glacial acetic acid (60 mL).

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The solution will typically darken in color. Maintain a steady reflux for 1 to 2 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:4).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a 500 mL beaker containing 250 mL of ice-cold water while stirring. An off-white to brownish precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (2 x 50 mL) to remove any residual acetic acid and other water-soluble impurities.

  • Drying: Air-dry the crude product on the filter paper or in a desiccator.

Purification:

  • Recrystallization: Transfer the crude, dried solid to a suitable flask. Add a minimal amount of hot methanol to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated briefly before hot filtration to remove the charcoal.

  • Crystallization: Allow the hot methanolic solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

experimental_workflow Figure 2: Experimental Workflow A Combine p-tolylhydrazine HCl, cyclohexanone, and acetic acid in a round-bottom flask. B Heat the mixture to reflux for 1-2 hours. A->B C Cool the reaction mixture to room temperature. B->C D Pour into ice-cold water to precipitate the product. C->D E Isolate the crude product by vacuum filtration. D->E F Wash the solid with cold water. E->F G Recrystallize the crude product from hot methanol. F->G H Isolate the purified crystals by vacuum filtration and dry. G->H

Caption: Figure 2: Experimental Workflow

Data and Characterization

The following table summarizes the key quantitative data for the synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazole.

ParameterValueReference
Molecular Formula C₁₃H₁₅N-
Molecular Weight 185.27 g/mol -
Appearance Off-white to light brown crystalline solid[4]
Melting Point 92-93 °C[5]
Typical Yield 35-69%[1]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 10.40 (s, 1H), 7.10 (d, J=8.6 Hz, 1H), 6.80 (s, 1H), 6.60 (d, J=8.4 Hz, 1H), 2.71-2.54 (m, 4H), 2.34 (s, 3H)[5]
IR (KBr) ν (cm⁻¹) ~3400 (N-H stretch), ~2920 (C-H stretch, aliphatic), ~1600 (C=C stretch, aromatic)[4]

Note: Spectroscopic data is based on literature values for 6-methyl-2,3,4,9-tetrahydro-1H-carbazole. Actual results may vary slightly.

Pro-Tips and Troubleshooting

Enhancing Yield and Purity:

  • Purity of Starting Materials: Ensure that the p-tolylhydrazine hydrochloride and cyclohexanone are of high purity. Impurities can lead to side reactions and lower yields.

  • Anhydrous Conditions: While not strictly necessary, minimizing water content in the reaction can be beneficial.

  • Efficient Stirring: Vigorous stirring is crucial, especially during the initial stages, to ensure proper mixing and heat distribution.

  • Controlled Cooling: For recrystallization, allowing the solution to cool slowly promotes the formation of larger, purer crystals.

Common Issues and Solutions:

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; inefficient precipitation or recrystallization.Increase reflux time (monitor by TLC). Ensure the work-up is performed with ice-cold water. Use a minimal amount of hot solvent for recrystallization to avoid product loss in the mother liquor.
Dark, Oily Product Formation of polymeric side products.Ensure the reaction temperature does not significantly exceed the reflux temperature. Purify the crude product by column chromatography on silica gel if recrystallization is ineffective.
Product Fails to Precipitate Insufficient product formation or supersaturation.If the reaction has proceeded (confirmed by TLC), try scratching the inside of the beaker with a glass rod to induce crystallization. If necessary, partially evaporate the solvent before cooling.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: p-Tolylhydrazine hydrochloride is toxic and a suspected carcinogen. Handle with care and avoid inhalation of dust or contact with skin. Glacial acetic acid is corrosive and has a strong odor. Handle in a fume hood.

  • Heating: Use a heating mantle with a stirrer for controlled and safe heating. Avoid open flames.

By adhering to this detailed protocol and considering the provided scientific insights, researchers can confidently and efficiently synthesize 6-methyl-1,2,3,4-tetrahydrocarbazole, a key building block for the advancement of chemical and pharmaceutical research.

References

  • Berlin, K. D. (1967). Synthesis of 1, 2, 3, 4-Tetrahydrocarbazoles with Large Group-Aromatization to Carbazoles. In Proceedings of the Oklahoma Academy of Science (Vol. 47, pp. 215-220).
  • Bhattacharya, D., Gammon, D. W., & Van Steen, E. (1999). Synthesis of 1, 2, 3, 4‐tetrahydrocarbazole over zeolite catalysts.
  • Chen, J., & Hu, Y. (2006). Microwave‐Assisted One‐Pot Synthesis of 1, 2, 3, 4‐Tetrahydrocarbazoles.
  • Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 30, 90.
  • Mahadevan, K. M., Hosamani, K. M., & Kumar, K. H. V. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.

Sources

Application

Application Notes and Protocols for Antimicrobial Studies of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Foreword: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and innovative approach to the discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and innovative approach to the discovery and development of new therapeutic agents. In this context, heterocyclic compounds have emerged as a promising frontier in medicinal chemistry. Among these, the carbazole scaffold and its derivatives have garnered significant attention for their diverse biological activities, including potent antimicrobial properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific tetrahydrocarbazole derivative, 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole , in antimicrobial research.

Tetrahydrocarbazoles (THCz), a subclass of indole alkaloids, are prevalent in numerous natural products and synthetic compounds exhibiting a wide array of biological functions.[2][3] Their demonstrated efficacy against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) underscores their potential as a scaffold for the next generation of antimicrobial drugs.[3] This guide is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind the experimental designs for evaluating the antimicrobial potential of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole.

Section 1: Compound Profile and Synthesis

Chemical Structure and Properties

IUPAC Name: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Molecular Formula: C₁₃H₁₅N

Molecular Weight: 185.27 g/mol

Structure:

Figure 1: Chemical structure of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole.

The lipophilic nature of the carbazole nucleus is a key determinant of its biological activity, facilitating its passage across microbial cell membranes. The methyl group at the 6th position can influence this lipophilicity and modulate the electronic properties of the aromatic ring, potentially enhancing its interaction with microbial targets.

Synthesis Pathway: The Fischer Indole Synthesis

The classical and most common method for synthesizing the tetrahydrocarbazole scaffold is the Fischer indole synthesis. This reaction involves the cyclization of a phenylhydrazone of a ketone or aldehyde in the presence of an acid catalyst.

Conceptual Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-methylphenylhydrazine 4-methylphenylhydrazine Reaction Condensation & Cyclization 4-methylphenylhydrazine->Reaction cyclohexanone cyclohexanone cyclohexanone->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, ZnCl₂) Acid_Catalyst->Reaction Catalyzes Product 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole Reaction->Product

Diagram 1: Fischer Indole Synthesis Workflow

Rationale for this approach: The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system, which is the core of the carbazole structure. The choice of 4-methylphenylhydrazine and cyclohexanone as starting materials directly leads to the desired 6-methyl-substituted tetrahydrocarbazole product. The acid catalyst is crucial for protonating the hydrazone, initiating the[4][4]-sigmatropic rearrangement that is the key step in the cyclization process.

Section 2: In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of a novel compound's antimicrobial properties is performed in vitro to determine its spectrum of activity and potency. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and accuracy.

Preliminary Screening: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is an excellent preliminary screening tool.

Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Detailed Protocol:

  • Preparation of Inoculum:

    • From a pure overnight culture of the test microorganism, select 3-4 colonies and suspend them in 5 ml of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/ml.[5]

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of growth.

  • Well Preparation:

    • Using a sterile cork borer (6-8 mm in diameter), punch wells into the inoculated MHA plate.[5][6][7]

  • Application of Test Compound:

    • Prepare stock solutions of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole in a suitable solvent (e.g., DMSO).

    • Pipette a defined volume (e.g., 50-100 µl) of the test compound solution into each well.[5][7]

    • Include positive controls (a known antibiotic) and negative controls (the solvent used to dissolve the test compound) on each plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.[5][6]

  • Data Analysis:

    • Measure the diameter of the zone of inhibition in millimeters (mm).

Data Presentation:

Test MicroorganismConcentration of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole (µg/ml)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureuse.g., 100Record Data Heree.g., Vancomycin (30 µg)Record Data Here
Escherichia colie.g., 100Record Data Heree.g., Ciprofloxacin (5 µg)Record Data Here
Candida albicanse.g., 100Record Data Heree.g., Fluconazole (25 µg)Record Data Here
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This quantitative measure is the gold standard for susceptibility testing.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined by visual assessment of turbidity.

Detailed Protocol:

  • Preparation of Test Compound Dilutions:

    • In a 96-well microtiter plate, dispense 100 µl of sterile Mueller-Hinton Broth (MHB) into all wells.

    • Add 100 µl of a 2x concentrated stock solution of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µl from the first column to the second, and so on, discarding the final 100 µl from the last dilution column.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/ml.[8]

  • Inoculation:

    • Inoculate each well with 100 µl of the standardized bacterial suspension.[8]

    • The final volume in each well will be 200 µl.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[8][9]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Workflow for MIC Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole in a 96-well plate. Inoculation Inoculate wells with the microbial suspension. Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland). Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours. Inoculation->Incubation Observation Visually assess for turbidity (growth). Incubation->Observation MIC_Value Determine MIC: Lowest concentration with no visible growth. Observation->MIC_Value

Diagram 2: Broth Microdilution MIC Assay Workflow

Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10]

Principle: Following the determination of the MIC, an aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the compound that results in no growth on the subculture plates.

Detailed Protocol:

  • Subculturing:

    • From the wells corresponding to the MIC and at least two higher concentrations in the broth microdilution plate, transfer a 100 µl aliquot to a fresh MHA plate.[8]

    • Spread the aliquot evenly over the surface of the agar.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.[8]

  • MBC Determination:

    • The MBC is the lowest concentration that shows no bacterial growth on the agar plate, which corresponds to a 99.9% reduction in the initial inoculum.[8][10]

Data Summary Table:

Test MicroorganismMIC (µg/ml)MBC (µg/ml)MBC/MIC RatioInterpretation
Staphylococcus aureusRecord Data HereRecord Data HereCalculate RatioBacteriostatic/Bactericidal
Bacillus subtilisRecord Data HereRecord Data HereCalculate RatioBacteriostatic/Bactericidal
Pseudomonas aeruginosaRecord Data HereRecord Data HereCalculate RatioBacteriostatic/Bactericidal

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Section 3: Investigating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is a critical step in its development. For tetrahydrocarbazoles, a promising line of inquiry is their interaction with the bacterial cell envelope.

Postulated Mechanism: Inhibition of Cell Wall Synthesis

Recent studies on 1-amino substituted tetrahydrocarbazoles have revealed that they can inhibit the synthesis of the bacterial cell envelope.[11] These compounds have been shown to target undecaprenyl pyrophosphate-containing lipid intermediates, thereby disrupting the biosynthesis of peptidoglycan, teichoic acid, and polysaccharide capsules.[11] This multi-target effect makes the development of resistance less likely.[11]

Proposed Signaling Pathway Disruption:

G cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Tetrahydrocarbazole Lipid_I Lipid I (Und-P-P-MurNAc-pentapeptide) Lipid_II Lipid II (Und-P-P-MurNAc(-pentapeptide)-GlcNAc) Lipid_I->Lipid_II Transglycosylation Peptidoglycan Peptidoglycan Polymerization Lipid_II->Peptidoglycan Transpeptidation Cell_Wall Stable Cell Wall Peptidoglycan->Cell_Wall THCz 6-Methyl-2,3,4,9- tetrahydro-1H-carbazole Target Lipid Intermediates (e.g., Lipid II) THCz->Target Binds to

Diagram 3: Postulated Mechanism of Action

Causality: By binding to the lipid intermediates, 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole would sequester these essential precursors, preventing their incorporation into the growing peptidoglycan chain. This disruption of cell wall synthesis would lead to a loss of cell integrity and ultimately, cell death, which is consistent with bactericidal activity.

Section 4: Conclusion and Future Directions

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole represents a promising scaffold for the development of novel antimicrobial agents. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its antimicrobial efficacy. Future research should focus on expanding the panel of test organisms to include clinically relevant multidrug-resistant strains, performing time-kill kinetic studies to further characterize its bactericidal or bacteriostatic nature, and conducting in-depth mechanistic studies to confirm its molecular targets. The ease of synthesis and potential for chemical modification of the tetrahydrocarbazole core offer exciting opportunities for structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

References

  • Patil, S. A., Patil, S. A., Ble-González, E. A., Isbel, S. R., Hampton, S. M., & Bugarin, A. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6575. [Link]

  • Ashok, D., Thara, G., Kumar, B. K., Srinivas, G., Ravinder, D., Vishnu, T., Sarasija, M., & Sushmitha, B. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 12(55), 35875–35891. [Link]

  • Salih, N., Salimon, J., & Yousif, E. (2016). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 9, S781–S786. [Link]

  • Mondal, P., & Jana, S. (2015). In Vitro Activity of Synthesized 6-Chloro-2-methyl-1H-carbazole-1, 4(9H)-dione against Methicillin-Resistant Staphylococcus aureus. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 50-54. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Mahdi, M. H., Dawood, A. H., & Shaheed, D. Q. (2022). Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(2), 1-10. [Link]

  • YouTube. (2020). Agar well diffusion assay. [Link]

  • Holder, I. A., & Neely, A. N. (1990). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Journal of Burn Care & Rehabilitation, 11(2), 133-136. [Link]

  • Bio-protocol. (2025). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Khan, R., Islam, B., Akram, M., Shakil, S., Ahmad, A., Ali, S. M., Siddiqui, M., & Khan, A. U. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. International Journal of Applied Biology and Pharmaceutical Technology, 4(3), 279-285. [Link]

  • Bublitz, M., Kjellerup, L., Cohrt, K. O. H., Gordon, S., Mortensen, A. L., Clausen, J. D., et al. (2021). THCz: Small molecules with antimicrobial activity that block cell wall lipid intermediates. Proceedings of the National Academy of Sciences, 118(46), e2111923118. [Link]

  • Nangare, A., & Chaudhari, T. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]

  • Manjula, S. N., & Kumar, K. S. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 159-170. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Kumar, A., Singh, G., & Kumar, D. (2020). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of the Indian Chemical Society, 97(10), 1645-1650. [Link]

  • Patel, D. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]

  • G., V., & K.J., R. P. (1994). Synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Acta Crystallographica Section E: Structure Reports Online, 67(11), o1642. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

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Method

Application Notes & Protocols: A Guide to Developing Novel Acetylcholinesterase Inhibitors from the 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole Scaffold

Abstract: This document provides a comprehensive guide for researchers engaged in the discovery of novel acetylcholinesterase (AChE) inhibitors, utilizing the promising 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole core struc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers engaged in the discovery of novel acetylcholinesterase (AChE) inhibitors, utilizing the promising 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole core structure. Acetylcholinesterase inhibition remains a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[1][2] The carbazole family of heterocyclic compounds has garnered significant attention due to its rigid structure and amenability to chemical modification, making it an excellent starting point for scaffold-based drug design.[3][4] We present a logical workflow encompassing rational design, multi-step synthesis, rigorous characterization, and a detailed protocol for in vitro biological evaluation using the established Ellman's method.[5] The causality behind key experimental choices is elucidated to empower researchers to not only replicate but also adapt these protocols for their specific research goals.

Introduction: The Rationale for Carbazole-Based AChE Inhibitors

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by a progressive decline in cognitive function and memory.[6] A central tenet in AD pathology is the "cholinergic hypothesis," which posits that the cognitive decline is substantially linked to a deficiency in the neurotransmitter acetylcholine (ACh).[6] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolytic degradation of ACh in the synaptic cleft.[7] Therefore, inhibiting AChE increases the concentration and duration of action of ACh, offering a viable therapeutic strategy for mitigating the cognitive symptoms of AD.[2]

The 2,3,4,9-tetrahydro-1H-carbazole scaffold presents a privileged structure in medicinal chemistry. Its tricyclic system can engage in crucial π-π stacking and hydrophobic interactions within the AChE active site, while various positions on the rings are accessible for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[3] This guide focuses on leveraging the 6-methyl derivative as a foundational building block for creating a focused library of potential inhibitors.

Section 1: Synthesis of the Carbazole Core and Derivatives

The synthetic strategy begins with the construction of the core tetrahydrocarbazole ring system, followed by functional group manipulations to generate a small, diverse library of analogues for biological screening. The Borsche-Drechsel cyclization is a classic and effective method for synthesizing the tetrahydrocarbazole core.

Protocol 1.1: Synthesis of the Core Scaffold via Borsche-Drechsel Cyclization

This protocol outlines the synthesis of the parent 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole.

Causality: The Borsche-Drechsel cyclization is an acid-catalyzed reaction that proceeds through the formation of a phenylhydrazone from p-tolylhydrazine and cyclohexanone, followed by an intramolecular electrophilic substitution (a-sigmatropic rearrangement) and subsequent aromatization to yield the stable carbazole ring system. Sulfuric acid serves as both the catalyst and a dehydrating agent.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Standard reflux and extraction glassware

Procedure:

  • Phenylhydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in a minimal amount of hot water containing a few drops of glacial acetic acid. Add cyclohexanone (1.1 eq) and stir vigorously. The phenylhydrazone will often precipitate upon cooling.

  • Filtration: Collect the crude phenylhydrazone precipitate by vacuum filtration and wash with cold water. Dry the solid thoroughly.

  • Cyclization: To a solution of glacial acetic acid, add the dried phenylhydrazone. Slowly and carefully, add concentrated sulfuric acid (approx. 10% v/v) while cooling the flask in an ice bath.

  • Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture at reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice. The crude product will precipitate. Neutralize the acidic solution carefully with a saturated solution of NaHCO₃.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from ethanol to yield pure 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole.

Protocol 1.2: General Derivatization Strategy (Example: N-Alkylation)

Causality: Alkylation of the indole nitrogen (N-9) is a common strategy to explore the hydrophobic pocket near the active site gorge of AChE and can significantly impact the molecule's ADME properties. Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the highly nucleophilic anion required for the subsequent Sₙ2 reaction with an alkyl halide.

Materials:

  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole (from Protocol 1.1)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of NaH (1.5 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of the carbazole scaffold (1.0 eq) in anhydrous DMF dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quenching: Cool the reaction back to 0 °C and quench it carefully by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired N-9 alkylated derivative.

Synthetic Workflow Start p-Tolylhydrazine + Cyclohexanone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Acetic Acid Core 6-Methyl-2,3,4,9-tetrahydro- 1H-carbazole (Core Scaffold) Hydrazone->Core H₂SO₄, Reflux (Borsche-Drechsel) Deprotonated Carbazole Anion Core->Deprotonated NaH, DMF Final N-9 Substituted Derivatives (Final Products) Deprotonated->Final Sₙ2 Reaction AlkylHalide R-X (e.g., Benzyl Bromide) AlkylHalide->Final Sₙ2 Reaction

Caption: Synthetic route for N-9 substituted carbazole derivatives.

Section 2: In Vitro Acetylcholinesterase Inhibition Assay

The evaluation of a compound's inhibitory potency against AChE is a critical step. The Ellman's assay is a robust, rapid, and cost-effective colorimetric method suitable for high-throughput screening.[8][9]

Assay Principle

The assay's mechanism is a well-established cascade.[7][9]

  • AChE catalyzes the hydrolysis of the substrate analogue, acetylthiocholine (ATCI).

  • This hydrolysis produces acetate and thiocholine.

  • The free thiol group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • This reaction cleaves the disulfide bond of DTNB to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.

  • The rate of TNB²⁻ formation is directly proportional to AChE activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[10] The presence of an inhibitor will decrease the rate of this color formation.

Ellman Assay Principle cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Detection ATCI Acetylthiocholine (ATCI) Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis TNB TNB²⁻ (Yellow) Thiocholine->TNB Reaction AChE AChE AChE->ATCI Catalyzes Inhibitor Carbazole Inhibitor Inhibitor->AChE Binds & Inhibits DTNB DTNB (Colorless) DTNB->TNB Measurement Spectrophotometric Measurement TNB->Measurement Absorbance at 412 nm

Caption: Mechanism of the Ellman's colorimetric assay for AChE activity.

Protocol 2.1: 96-Well Plate AChE Inhibition Assay

Trustworthiness: This protocol incorporates essential controls for self-validation: a negative control (vehicle only, representing 100% enzyme activity), a positive control (a known inhibitor like Donepezil to validate assay sensitivity), and blanks (to subtract background absorbance). Running each concentration in triplicate is mandatory for statistical robustness.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich C3389)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Acetylthiocholine iodide (ATCI)

  • Donepezil hydrochloride (positive control)

  • Phosphate Buffer (100 mM, pH 8.0)

  • Test Compounds (dissolved in DMSO, then diluted in buffer)

  • 96-well flat-bottom microplates

  • Multichannel pipette and a microplate reader

Procedure:

  • Reagent Preparation:

    • Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 3 mM DTNB in buffer.

    • ATCI Solution: 15 mM ATCI in buffer. Prepare fresh.

    • AChE Solution: 0.2 U/mL in buffer. Prepare fresh and keep on ice.

    • Test Compounds: Prepare a 10 mM stock solution in 100% DMSO. Create serial dilutions in buffer to achieve final desired assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Plate Setup (per well):

    • Add 50 µL of Phosphate Buffer.

    • Add 125 µL of DTNB Solution.

    • Add 25 µL of your serially diluted test compound solution (or buffer for 100% activity control, or Donepezil for positive control).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction:

    • Initiate the reaction by adding 25 µL of the AChE enzyme solution to all wells.

  • Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm every minute for 5-10 minutes (kinetic mode).[9][11] The rate of absorbance increase (V = ΔAbs/min) is proportional to enzyme activity.

Data Analysis
  • Calculate Reaction Rate (V): Determine the slope of the linear portion of the absorbance vs. time plot for each well.

  • Calculate Percent Inhibition:

    • % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Where V_control is the rate of the 100% activity control and V_inhibitor is the rate in the presence of your test compound.

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism).

    • The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.

Section 3: Structure-Activity Relationship (SAR) Analysis

SAR analysis is an iterative process that links the chemical structure of your synthesized compounds to their biological activity, guiding the design of more potent inhibitors.[12]

Principle: By systematically altering the substituents on the 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole scaffold and observing the corresponding changes in AChE inhibition (IC₅₀ values), we can deduce which chemical features are critical for activity. For example, adding a bulky, aromatic group at the N-9 position might enhance π-π stacking interactions with aromatic residues like Trp231 in the enzyme's acyl pocket.[3]

Hypothetical Data Presentation:

Compound IDR-Group (at N-9)StructureAChE IC₅₀ (µM)
CORE-01 -H6-Methyl-2,3,4,9-tetrahydro-1H-carbazole> 100
DERIV-01 -CH₃N-Methyl derivative45.7
DERIV-02 -CH₂CH₃N-Ethyl derivative22.1
DERIV-03 -CH₂PhN-Benzyl derivative5.8
DERIV-04 -CH₂(4-F-Ph)N-(4-Fluorobenzyl) derivative3.2
Donepezil N/AStandard Drug0.025

Interpretation of Hypothetical SAR:

  • The unsubstituted core scaffold (CORE-01 ) is inactive, highlighting the necessity of substitution for inhibitory activity.

  • Small alkyl substitution at N-9 (DERIV-01 , DERIV-02 ) confers modest activity, with potency increasing slightly with chain length, suggesting favorable hydrophobic interactions.

  • The introduction of an aromatic ring (DERIV-03 , N-Benzyl) dramatically increases potency. This strongly suggests a beneficial π-π stacking interaction within the active site.

  • Adding an electron-withdrawing fluorine atom to the benzyl ring (DERIV-04 ) further improves potency, possibly by modulating the electronics of the aromatic ring or forming additional interactions.

SAR Cycle Design Design Analogs (e.g., Modify R-group) Synthesize Synthesize Compounds Design->Synthesize Iterative Cycle Test Biological Assay (Determine IC₅₀) Synthesize->Test Iterative Cycle Analyze Analyze Data (Identify SAR) Test->Analyze Iterative Cycle Analyze->Design Iterative Cycle Optimize Optimized Lead Compound Analyze->Optimize Leads to

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

References

  • Development of novel 9H-carbazole-4H-chromene hybrids as dual cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents - NIScPR Online Periodical Repository. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). Retrieved January 24, 2026, from [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. (n.d.). Retrieved January 24, 2026, from [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis and Acetylcholinesterase Inhibitory Evaluation of Coumarin‐Linked Carbazole Derivatives | Request PDF. (n.d.). Retrieved January 24, 2026, from [Link]

  • QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit - BioAssay Systems. (n.d.). Retrieved January 24, 2026, from [Link]

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an. (n.d.). Retrieved January 24, 2026, from [Link]

  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001 - Boster Biological Technology. (n.d.). Retrieved January 24, 2026, from [Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). (n.d.). Retrieved January 24, 2026, from [Link]

  • AChE activity assay by Ellman method | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Structure-activity relationships of carboline and carbazole derivatives as a novel class of ATP-competitive kinesin spindle protein inhibitors - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold | VNU Journal of Science. (n.d.). Retrieved January 24, 2026, from [Link]

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Application

In Vitro Efficacy Profiling of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole: Application Notes and Protocols

Introduction: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold The 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole (6-Me-THC) molecule belongs to the tetrahydrocarbazole class, a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold

The 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole (6-Me-THC) molecule belongs to the tetrahydrocarbazole class, a privileged scaffold in medicinal chemistry. Compounds containing this core structure have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for drug discovery in several key therapeutic areas.[1] Notably, derivatives of tetrahydrocarbazole have been investigated for their neuroprotective, anti-inflammatory, and anticancer properties. This application note provides a comprehensive guide for researchers to assess the in vitro efficacy of 6-Me-THC, focusing on assays relevant to these potential therapeutic applications. The protocols herein are designed to be robust and self-validating, enabling a thorough characterization of the compound's biological activity.

Section 1: Neuroprotective Efficacy Assessment

The structural similarity of 6-Me-THC to compounds known to modulate neurological pathways suggests its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The following assays are designed to investigate this potential by targeting key pathological hallmarks of the disease.

Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: A primary therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Increasing acetylcholine levels in the synaptic cleft can lead to improvements in cognitive function. Several 6-substituted tetrahydrocarbazole derivatives have been identified as selective AChE inhibitors, making this a primary assay for 6-Me-THC.[3] We will employ the widely used Ellman's method for this assessment.[4][5][6]

Experimental Workflow:

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - AChE solution - DTNB - ATCI - 6-Me-THC dilutions mix Mix AChE, DTNB, and 6-Me-THC in 96-well plate reagents->mix preincubate Pre-incubate mix->preincubate add_substrate Add ATCI to initiate reaction preincubate->add_substrate measure Measure absorbance at 412 nm (kinetic or endpoint) add_substrate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Protocol:

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from electric eel

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole (6-Me-THC)

  • Donepezil (positive control)

  • DMSO (vehicle)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 6-Me-THC in DMSO. Create a series of dilutions in phosphate buffer.

    • Prepare a stock solution of Donepezil in DMSO and create a series of dilutions.

    • Prepare AChE solution in phosphate buffer.

    • Prepare DTNB solution in phosphate buffer.

    • Prepare ATCI solution in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each concentration of 6-Me-THC or Donepezil. For the control and blank wells, add 25 µL of buffer containing the same percentage of DMSO.

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of AChE solution to all wells except the blank. Add 25 µL of buffer to the blank wells.

  • Reaction and Measurement:

    • Mix the contents of the wells and pre-incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition for each concentration of 6-Me-THC using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Beta-Secretase (BACE1) Inhibition Assay

Scientific Rationale: The accumulation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. BACE1 is the primary enzyme that initiates the cleavage of amyloid precursor protein (APP), leading to Aβ production.[7] Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ levels. This assay will determine if 6-Me-THC can inhibit BACE1 activity.

Protocol:

Materials:

  • BACE1 Inhibitor Screening Kit (Fluorogenic)[1][7][8][9][10]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 335-345 nm, Emission: 485-510 nm)

  • 6-Me-THC

  • BACE1 inhibitor (positive control provided in the kit)

  • DMSO

Procedure:

  • Follow the manufacturer's instructions for the BACE1 inhibitor screening kit.

  • Prepare a dilution series of 6-Me-THC and the positive control in the provided assay buffer.

  • In a 96-well black plate, add the BACE1 enzyme to wells containing the test compounds or controls.

  • Pre-incubate as recommended in the kit protocol.

  • Initiate the reaction by adding the fluorogenic BACE1 substrate.

  • Measure the fluorescence intensity over time or at a specified endpoint.

  • Calculate the percentage of BACE1 inhibition and determine the IC50 value for 6-Me-THC.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay

Scientific Rationale: The aggregation of Aβ peptides into neurotoxic oligomers and plaques is a critical step in Alzheimer's disease pathogenesis.[11] Compounds that can inhibit or disrupt this aggregation process are considered potential therapeutic agents.[12][13][14] This assay will evaluate the ability of 6-Me-THC to prevent Aβ aggregation.

Protocol:

Materials:

  • Thioflavin T (ThT)

  • Aβ (1-42) peptide

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation: ~440 nm, Emission: ~485 nm)

  • 6-Me-THC

  • Known Aβ aggregation inhibitor (e.g., Epigallocatechin gallate - EGCG) as a positive control

  • DMSO

Procedure:

  • Prepare a stock solution of Aβ (1-42) and pre-treat it to ensure it is in a monomeric state (e.g., by dissolving in hexafluoroisopropanol and then removing the solvent).

  • Resuspend the Aβ (1-42) in a suitable buffer (e.g., phosphate buffer) to the desired concentration.

  • Prepare a dilution series of 6-Me-THC and the positive control.

  • In a 96-well plate, mix the Aβ (1-42) solution with the different concentrations of 6-Me-THC or controls.

  • Add Thioflavin T to each well.

  • Incubate the plate at 37°C with gentle shaking.

  • Measure the fluorescence intensity at regular intervals over 24-48 hours.

  • Plot the fluorescence intensity versus time to generate aggregation curves.

  • Determine the extent of inhibition by comparing the final fluorescence values of the treated samples to the untreated control.

Expected Quantitative Data Summary for Neuroprotection Assays:

AssayParameterExpected Outcome for Active Compound
AChE InhibitionIC50 (µM)Low micromolar or nanomolar value
BACE1 InhibitionIC50 (µM)Low micromolar or nanomolar value
Aβ Aggregation Inhibition% Inhibition at a given concentrationSignificant reduction in ThT fluorescence

Section 2: Anti-inflammatory Activity Evaluation

Chronic neuroinflammation is a key component of neurodegenerative diseases and other inflammatory conditions. Tetrahydrocarbazole derivatives have been reported to possess anti-inflammatory properties. The following assays will investigate the potential of 6-Me-THC to modulate inflammatory pathways.

NF-κB Reporter Assay

Scientific Rationale: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][15][16] Inhibition of the NF-κB signaling pathway is a major target for anti-inflammatory drug development. This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.

NF-κB Signaling Pathway:

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by 6-Me-THC stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Activation stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p50/p65) Release IkB->NFkB_release translocation Nuclear Translocation NFkB_release->translocation NFkB_bind NF-κB binds to Response Element translocation->NFkB_bind transcription Gene Transcription (e.g., Luciferase) NFkB_bind->transcription inhibition_point 6-Me-THC inhibition_point->IKK inhibition_point->translocation

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Protocol:

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct[17]

  • 96-well white, clear-bottom microplate

  • Luminometer

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)

  • Luciferase assay reagent

  • 6-Me-THC

  • Known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control

  • DMSO

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 6-Me-THC or the positive control for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of TNF-α or LPS to activate the NF-κB pathway. Include an unstimulated control.

  • Incubate for the recommended time (typically 6-24 hours).[3]

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Cytokine Release Assay

Scientific Rationale: A key feature of inflammation is the production and release of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Measuring the levels of these cytokines in the supernatant of immune cells (e.g., macrophages or peripheral blood mononuclear cells) stimulated with an inflammatory agent can quantify the anti-inflammatory effect of a compound.[18][19][20][21][22]

Protocol:

Materials:

  • THP-1 monocytes or primary human peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • 96-well cell culture plate

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 6-Me-THC

  • Dexamethasone (positive control)

  • DMSO

Procedure:

  • Culture THP-1 monocytes (differentiated into macrophages with PMA) or PBMCs in a 96-well plate.

  • Pre-treat the cells with different concentrations of 6-Me-THC or Dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS. Include an unstimulated control.

  • Incubate for 18-24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits, following the manufacturer's protocols.

  • Calculate the percentage of cytokine release inhibition for each concentration of 6-Me-THC.

Expected Quantitative Data Summary for Anti-inflammatory Assays:

AssayParameterExpected Outcome for Active Compound
NF-κB Reporter AssayIC50 (µM)Low micromolar or nanomolar value
Cytokine Release Assay% Inhibition of TNF-α, IL-6, IL-1βDose-dependent reduction in cytokine levels

Section 3: Anticancer Potential Assessment

The carbazole scaffold is present in several anticancer agents, and tetrahydrocarbazole derivatives have shown cytotoxic effects against various cancer cell lines.[23] The following assays will evaluate the potential of 6-Me-THC as an anticancer agent.

MTT Cell Viability Assay

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27] It is a standard preliminary assay to screen for the cytotoxic effects of potential anticancer compounds.

Protocol:

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at ~570 nm

  • 6-Me-THC

  • Doxorubicin (positive control)

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of 6-Me-THC or Doxorubicin for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3 Colorimetric Assay

Scientific Rationale: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Caspase-3 is a critical executioner caspase in the apoptotic pathway.[23][28][29][30][31] Measuring the activity of caspase-3 can determine if the cytotoxicity observed in the MTT assay is due to the induction of apoptosis.

Apoptosis Execution Pathway:

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome stimulus 6-Me-THC procaspase9 Procaspase-9 stimulus->procaspase9 caspase9 Activated Caspase-9 procaspase9->caspase9 procaspase3 Procaspase-3 caspase9->procaspase3 caspase3 Activated Caspase-3 (Executioner Caspase) procaspase3->caspase3 cleavage Cleavage of Cellular Substrates caspase3->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: A simplified schematic of the caspase-dependent apoptosis pathway.

Protocol:

Materials:

  • Cancer cell line

  • 6-well or 12-well cell culture plates

  • Caspase-3 Colorimetric Assay Kit[23][29][30]

  • Microplate reader capable of measuring absorbance at 405 nm

  • 6-Me-THC

  • Staurosporine (positive control for apoptosis induction)

  • DMSO

Procedure:

  • Seed cells in larger wells (e.g., 6-well plates) to obtain sufficient cell lysate.

  • Treat the cells with 6-Me-THC at concentrations around its IC50 value determined from the MTT assay. Include a positive control (Staurosporine) and a vehicle control.

  • After the desired incubation time (e.g., 24 hours), harvest the cells and prepare cell lysates according to the kit's protocol.

  • In a 96-well plate, add the cell lysate to the assay buffer.

  • Add the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Quantify the caspase-3 activity and express it as a fold-increase compared to the vehicle control.

Expected Quantitative Data Summary for Anticancer Assays:

AssayParameterExpected Outcome for Active Compound
MTT Cell Viability AssayIC50 (µM)Low micromolar value against cancer cells
Caspase-3 AssayFold increase in activitySignificant, dose-dependent increase

Section 4: General Antioxidant Activity

Scientific Rationale: Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegeneration, inflammation, and cancer. The antioxidant potential of a compound can contribute to its overall therapeutic efficacy. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound.[32][33][34][35]

Protocol:

Materials:

  • DPPH solution in methanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

  • 6-Me-THC

  • Ascorbic acid or Trolox (positive control)

  • Methanol

Procedure:

  • Prepare a dilution series of 6-Me-THC and the positive control in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add the different concentrations of 6-Me-THC or the positive control to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at ~517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Conclusion

The in vitro assays detailed in this application note provide a robust framework for the preliminary efficacy testing of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole. By systematically evaluating its activity as a potential neuroprotective, anti-inflammatory, and anticancer agent, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Positive results from these assays will warrant further investigation in more complex cellular models and subsequent in vivo studies.

References

  • ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]

  • PubMed. (2009). Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy. Retrieved from [Link]

  • PubMed Central. (2004). Neuroprotective Strategies in Alzheimer's Disease. Retrieved from [Link]

  • Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • PubMed Central. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Retrieved from [Link]

  • PubMed Central. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]

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  • National Institutes of Health. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

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  • Explicyte. (2020). Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO. Retrieved from [Link]

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  • MDPI. (2023). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. Retrieved from [Link]

  • PubMed Central. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Retrieved from [Link]

  • PubMed Central. (2007). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Retrieved from [Link]

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Sources

Method

Application Notes and Protocols: A Framework for Investigating the Neuroprotective Effects of Tetrahydrocarbazoles

<_ _> For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive framework for designing and executing experiments to evalua...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive framework for designing and executing experiments to evaluate the neuroprotective potential of novel tetrahydrocarbazole compounds. The protocols outlined herein are intended to serve as a foundational guide, offering detailed methodologies for both in vitro and in vivo studies. The experimental design emphasizes a mechanistic approach, aiming to elucidate the pathways through which these compounds exert their protective effects against neuronal damage.

Introduction: The Therapeutic Promise of Tetrahydrocarbazoles

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is the interplay between oxidative stress, neuroinflammation, and apoptosis. Carbazole and its derivatives have emerged as promising therapeutic agents due to their demonstrated ability to mitigate these processes. Specifically, they have been shown to reduce oxidative stress, inhibit apoptosis, and promote neuroregeneration in preclinical models.[1] Tetrahydrocarbazoles, a class of carbazole derivatives, are of particular interest for their potential neuroprotective activities.[2]

The following protocols are designed to systematically investigate the neuroprotective efficacy of tetrahydrocarbazoles, starting with foundational in vitro screening and progressing to more complex in vivo models that assess cognitive and motor function.

Foundational In Vitro Screening: Establishing a Neuroprotective Profile

Initial screening in cell-based models is a critical first step to efficiently assess the neuroprotective potential of a library of tetrahydrocarbazole compounds.[3][4] These assays provide a controlled environment to study the direct effects of the compounds on neuronal cells and to elucidate their mechanisms of action.

Recommended Cell Models

A variety of cell lines are suitable for this initial phase, with the human neuroblastoma SH-SY5Y cell line being a common and versatile choice due to its ability to differentiate into a neuronal phenotype.[5][6] Primary neuron cultures, while more complex to maintain, offer a more physiologically relevant system.[7]

Induction of Neurotoxicity: Modeling Neurodegenerative Processes

To evaluate the protective effects of tetrahydrocarbazoles, it is essential to first induce a state of neuronal stress and damage that mimics the conditions of neurodegenerative diseases. Common methods include:

  • Oxidative Stress Induction: Treatment with agents like hydrogen peroxide (H₂O₂) or menadione induces the production of reactive oxygen species (ROS), a key contributor to neuronal damage.[8][9][10]

  • Excitotoxicity Induction: Exposure to glutamate or N-methyl-D-aspartate (NMDA) can trigger excitotoxic cell death, a process implicated in various neurological disorders.[11][12]

  • Mitochondrial Dysfunction: Using toxins like 3-nitropropionic acid (3-NP) can disrupt the mitochondrial electron transport chain, leading to energy depletion and cell death.[13]

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for screening tetrahydrocarbazoles for neuroprotective activity.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assessment cell_culture Seed SH-SY5Y cells in 96-well plates differentiation Differentiate cells (e.g., with retinoic acid) cell_culture->differentiation pretreatment Pre-treat with Tetrahydrocarbazole (various concentrations) differentiation->pretreatment toxin Induce Neurotoxicity (e.g., H₂O₂, Glutamate, 3-NP) pretreatment->toxin viability Cell Viability Assays (MTT, LDH) toxin->viability oxidative_stress Oxidative Stress Assays (ROS, MDA) toxin->oxidative_stress apoptosis Apoptosis Assays (Caspase activity, Western Blot) toxin->apoptosis

Caption: In Vitro Screening Workflow for Neuroprotection.

Detailed Protocols for Key In Vitro Assays
  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells per well.[14]

  • Adherence: Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[14]

  • Compound Preparation: Prepare stock solutions of tetrahydrocarbazole derivatives in DMSO. Dilute to final concentrations in the culture medium, ensuring the final DMSO concentration is below 0.1% to avoid toxicity.[14]

  • Pre-treatment: Pre-incubate the cells with various concentrations of the tetrahydrocarbazole compounds for a predetermined time (e.g., 2-4 hours).

  • Induction of Toxicity: Add the chosen neurotoxin (e.g., H₂O₂, glutamate) to the wells and incubate for the appropriate duration (e.g., 24 hours).

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours.

    • Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Express cell viability as a percentage relative to the untreated control group.

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

    • Collect the cell culture supernatant after the treatment period.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's protocol.[14]

  • ROS Assay: The DCFDA assay is commonly used to measure intracellular reactive oxygen species.

    • After treatment, wash the cells with PBS.

    • Incubate the cells with DCFDA dye.

    • Measure the fluorescence intensity using a plate reader, flow cytometer, or microscope.

  • Lipid Peroxidation (MDA) Assay: The TBARS assay is a widely used method to measure malondialdehyde (MDA), a product of lipid peroxidation.

    • Lyse the cells and collect the lysate.

    • React the lysate with thiobarbituric acid (TBA) at high temperature.

    • Measure the absorbance of the resulting pink-colored product at 532 nm.

  • Caspase Activity Assay: Caspases are key mediators of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of specific caspases (e.g., caspase-3, caspase-9).

  • Western Blot Analysis: This technique can be used to detect the cleavage of key apoptotic proteins.

    • Lysate Preparation: Collect both adherent and floating cells to ensure all apoptotic cells are included. Lyse the cells in a suitable buffer.[15]

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic markers such as cleaved caspase-3 and cleaved PARP.[16][17] Then, use a corresponding secondary antibody for detection.

In Vivo Validation: Assessing Neuroprotection in Animal Models

Following promising results from in vitro screening, the next crucial step is to evaluate the neuroprotective efficacy of lead tetrahydrocarbazole compounds in animal models of neurodegeneration.[18] These studies are essential for understanding the compound's effects within a complex biological system, including its pharmacokinetics and potential for cognitive and behavioral improvement.

Selection of Animal Models

The choice of animal model will depend on the specific neurodegenerative disease being targeted. Common models include:

  • Rodent Models of Cerebral Ischemia: Unilateral or bilateral occlusion of the common carotid arteries in rodents can model the effects of a stroke.[19]

  • Transgenic Mouse Models of Alzheimer's Disease: These models overexpress genes associated with Alzheimer's pathology, such as amyloid precursor protein (APP) and presenilin-1 (PS1).[5]

  • Neurotoxin-Induced Models of Parkinson's Disease: Administration of neurotoxins like MPTP or 6-hydroxydopamine (6-OHDA) can selectively destroy dopaminergic neurons.

Experimental Design for In Vivo Studies

The following diagram outlines a general experimental design for in vivo evaluation of tetrahydrocarbazoles.

in_vivo_design cluster_setup Model & Treatment cluster_behavior Behavioral Assessment cluster_analysis Post-Mortem Analysis model Induce Neurodegeneration (e.g., Ischemia, Toxin) treatment Administer Tetrahydrocarbazole (Route, Dose, Frequency) model->treatment mwm Morris Water Maze (Spatial Learning & Memory) treatment->mwm y_maze Y-Maze (Short-term Memory) treatment->y_maze rotarod Rotarod Test (Motor Coordination) treatment->rotarod histology Immunohistochemistry (Neuronal loss, Glial activation) mwm->histology y_maze->histology rotarod->histology biochem Biochemical Assays (Oxidative stress, Apoptosis markers) histology->biochem

Caption: In Vivo Experimental Design for Neuroprotection.

Detailed Protocols for Key In Vivo Procedures

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[20][21]

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[22]

  • Acquisition Phase:

    • Place the animal in the pool at one of four starting positions.

    • Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a set time (e.g., 60-90 seconds).[22][23]

    • If the animal fails to find the platform, gently guide it there.

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).[22][23]

    • Conduct multiple trials per day for several consecutive days.[20]

  • Probe Trial:

    • On the final day, remove the platform and allow the animal to swim freely for a set time.

    • Record the time spent in the target quadrant where the platform was previously located.

IHC allows for the visualization of specific proteins within the brain tissue, providing insights into neuronal loss, neuroinflammation, and other pathological changes.

  • Tissue Preparation:

    • Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).[24]

    • Cryoprotect the brain in sucrose solutions.

    • Freeze the brain and cut thin sections using a cryostat.[24][25]

  • Staining Procedure:

    • Mount the sections on slides.

    • Use a hydrophobic pen to encircle the tissue sections.[26]

    • Block non-specific binding sites.

    • Incubate with primary antibodies against markers of interest (e.g., NeuN for neurons, Iba1 for microglia, GFAP for astrocytes).

    • Incubate with fluorescently labeled secondary antibodies.[25]

    • Mount with a DAPI-containing medium to stain cell nuclei.[26]

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence microscope.

    • Quantify the number of positive cells or the intensity of the fluorescent signal.

Data Presentation and Interpretation

To facilitate the comparison of results, all quantitative data should be summarized in clearly structured tables.

Table 1: Example Data Summary for In Vitro Assays

CompoundConcentration (µM)Cell Viability (% of Control)ROS Production (Fold Change)Cleaved Caspase-3 (Relative Intensity)
Control-100 ± 51.0 ± 0.11.0 ± 0.2
Toxin Only-45 ± 43.5 ± 0.34.2 ± 0.5
THCZ-1165 ± 62.1 ± 0.22.8 ± 0.4
THCZ-11085 ± 51.2 ± 0.11.5 ± 0.3
THCZ-2155 ± 72.8 ± 0.33.5 ± 0.4
THCZ-21070 ± 61.9 ± 0.22.1 ± 0.3

Table 2: Example Data Summary for Morris Water Maze

Treatment GroupEscape Latency (Day 5, seconds)Time in Target Quadrant (Probe Trial, %)
Sham15 ± 345 ± 5
Vehicle55 ± 620 ± 4
THCZ-1 (10 mg/kg)25 ± 438 ± 6
THCZ-1 (20 mg/kg)20 ± 342 ± 5

Conclusion

The experimental framework detailed in these application notes provides a robust and systematic approach for evaluating the neuroprotective effects of tetrahydrocarbazoles. By combining in vitro screening to elucidate mechanisms of action with in vivo studies to assess functional outcomes, researchers can effectively identify and characterize promising lead compounds for further drug development.

References

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  • Perna, S., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Antioxidants, 12(3), 639.
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  • Vatakkeel, B., et al. (2022). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology, 15(11), 5225-5231.
  • Gerasimova, E. O., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Journal of Experimental Biology and Medicine, 2(1), 3-17.
  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]

  • Li, Y., et al. (2024). The neuroprotective potential of carbazole in traumatic brain injury. Brain and Behavior, 14(1), e3413.
  • Cardozo-Pelaez, F., et al. (2000). Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. Nucleic Acids Research, 28(19), 3774-3780.
  • Alexander, A. G., et al. (2014). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity.
  • Patel, D. R., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Journal of Molecular Structure, 1300, 137256.
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  • Sudati, J. H., et al. (2011). Oxidative Stress Associated with Neuronal Apoptosis in Experimental Models of Epilepsy. Oxidative Medicine and Cellular Longevity, 2011, 461579.
  • Xia, Y., & He, W. (2023). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Exploratory Research and Hypothesis in Medicine, 8(3), 254-266.
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  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Aston University. (n.d.). Effects of oxidative stress and neuroprotection in apoptosis in neuronal cell models. Retrieved from [Link]

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  • ResearchGate. (2017). Focused design of polypharmacophoric neuroprotective compounds: conjugates of gamma-carbolines with carbazole derivatives and tetrahydrocarbazole. Retrieved from [Link]

  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols for the Quantification of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole in Biological Samples

Introduction: The Analytical Imperative for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is a member of the tetrahydrocarbazole family, a structural motif of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is a member of the tetrahydrocarbazole family, a structural motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds and natural alkaloids.[1][2] The therapeutic potential of tetrahydrocarbazole derivatives spans a range of activities, including antimicrobial, and provides a privileged scaffold for drug design.[1][3][4] Consequently, the rigorous quantification of these compounds in biological matrices is paramount for preclinical and clinical drug development, enabling the characterization of their pharmacokinetic and pharmacodynamic profiles.

This document provides detailed analytical protocols for the quantification of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole in biological samples, with a primary focus on human plasma. We present a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, recognized as the gold standard for bioanalytical assays. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed as a robust alternative. The methodologies herein are designed to be self-validating, adhering to the principles outlined in regulatory guidance documents.[5][6]

Physicochemical Properties and Bioanalytical Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of a robust bioanalytical method. While specific experimental data for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is not extensively published, we can infer key properties from its structure and related carbazole derivatives.

PropertyEstimated Value/CharacteristicImplication for Bioanalysis
Molecular Formula C₁₃H₁₅N---
Molecular Weight 185.27 g/mol Influences mass spectrometry settings.
Structure TetrahydrocarbazoleThe carbazole nucleus provides chromophores for UV detection and is readily ionizable for mass spectrometry.
logP (estimated) 3.5 - 4.5High lipophilicity suggests good solubility in organic solvents, favoring liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with reversed-phase sorbents.
pKa (estimated) 15-17 (indole N-H)The indole nitrogen is weakly acidic. The compound is largely neutral at physiological pH, guiding the choice of extraction pH.
Metabolism Expected to undergo Cytochrome P450-mediated oxidation (e.g., hydroxylation) and potential conjugation.[7]The analytical method must be selective to differentiate the parent drug from its metabolites.

Primary Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and specificity, making it the preferred technique for quantifying low concentrations of drugs and their metabolites in complex biological matrices.[8][9][10]

Principle of the Method

The method involves the isolation of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole and a structurally similar internal standard (IS) from plasma via protein precipitation. The separated analytes are then chromatographically separated using reversed-phase HPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Materials and Reagents:

  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole analytical standard (≥98% purity)

  • Internal Standard (IS): 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole (or a stable isotope-labeled analog if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with K₂EDTA as anticoagulant)

2. Preparation of Standards and Quality Control Samples:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole and the IS in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50:50 (v/v) acetonitrile:water.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., 0.3, 8, 80 ng/mL for low, medium, and high QC).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and transfer to an autosampler vial for analysis.

Causality behind choices: Protein precipitation is a rapid and straightforward sample cleanup method suitable for high-throughput analysis. Acetonitrile is an efficient precipitating agent. The use of a structurally similar internal standard is crucial to compensate for variability in sample processing and matrix effects.

LC-MS/MS Instrumental Conditions
ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 0-0.5 min: 30% B; 0.5-3.0 min: 30-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
MRM Transitions 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole: m/z 186.1 → 171.1 (Quantifier), 186.1 → 130.1 (Qualifier); IS: m/z 186.1 → 171.1 (assuming same fragmentation for non-labeled IS)
Collision Energy To be optimized for specific instrument

Rationale for parameters: A C18 column is well-suited for retaining the lipophilic analyte. The gradient elution allows for good separation from endogenous plasma components and the formic acid in the mobile phase promotes protonation for positive mode ESI.

Method Validation

The method should be validated according to regulatory guidelines, assessing the following parameters:[5][6]

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the LLOQ) for QC samples.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
Recovery The extraction efficiency of the analyte from the biological matrix.
Stability Analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Secondary Bioanalytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carbazole derivatives, it can offer high chromatographic resolution and specificity.[11][12][13]

Principle of the Method

This method employs liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the plasma matrix. The extract is then analyzed by GC-MS in Selected Ion Monitoring (SIM) mode.

Experimental Protocol

1. Materials and Reagents:

  • Same as for LC-MS/MS method.

  • Hexane (GC grade)

  • Ethyl acetate (GC grade)

  • Sodium hydroxide solution (1 M)

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma sample, add 20 µL of the IS working solution and vortex.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Add 1 mL of hexane:ethyl acetate (4:1, v/v) as the extraction solvent.

  • Vortex for 5 minutes, then centrifuge at 4,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute in 50 µL of ethyl acetate for GC-MS analysis.

Justification of protocol: LLE is a classic and effective technique for cleaning up biological samples. Basifying the sample ensures the analyte is in its neutral form, maximizing its partitioning into the organic solvent. The hexane/ethyl acetate mixture provides good extraction efficiency for semi-polar compounds.[11][13]

GC-MS Instrumental Conditions
ParameterCondition
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar
Injector Temperature 280°C
Injection Mode Splitless
Oven Program 100°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min)
Carrier Gas Helium, constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
SIM Ions 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole: m/z 185 (M+), 170; IS: m/z 185, 170

Rationale for parameters: A DB-5ms column is a standard non-polar column suitable for a wide range of compounds. The temperature program is designed to ensure good peak shape and separation. EI is a robust ionization technique that produces characteristic fragmentation patterns.

Visualizations

LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 100 µL Plasma Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Evaporate Supernatant s4->s5 s6 Reconstitute s5->s6 a1 Inject into HPLC s6->a1 a2 C18 Column Separation a1->a2 a3 ESI Source (Positive Ion) a2->a3 a4 Tandem MS Detection (MRM Mode) a3->a4 data Concentration Data a4->data Quantification

Caption: Workflow for LC-MS/MS analysis.

GC-MS Workflowdot

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis p1 200 µL Plasma Sample p2 Add IS & Basify p1->p2 p3 Liquid-Liquid Extraction (Hexane:EtOAc) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Evaporate Organic Layer p4->p5 p6 Reconstitute p5->p6 g1 Inject into GC p6->g1 g2 DB-5ms Column Separation g1->g2 g3 EI Source g2->g3 g4 MS Detection (SIM Mode) g3->g4 data_gc Concentration Data g4->data_gc Quantification

Sources

Method

molecular docking studies of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole with AChE

Application Notes & Protocols Topic: Molecular Docking Studies of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole with Acetylcholinesterase (AChE) Audience: Researchers, scientists, and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Molecular Docking Studies of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole with Acetylcholinesterase (AChE)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's disease (AD) represents a significant global health challenge, with the cholinergic hypothesis remaining a cornerstone of symptomatic treatment. This hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[1][2] Acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is therefore a primary therapeutic target.[2] Carbazole derivatives have emerged as a promising class of compounds with potential biological activities, including AChE inhibition.[3][4][5] This application note provides a comprehensive, in-depth guide to performing molecular docking studies of a specific carbazole derivative, 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole, with human AChE. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor).[6][7] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the protocol, ensuring a robust and reproducible in silico investigation. We will detail the entire workflow, from receptor and ligand preparation to grid generation, docking execution, result interpretation, and crucial protocol validation.

Scientific Rationale and Foundational Principles

The Target: Human Acetylcholinesterase (AChE)

Human AChE is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by rapidly hydrolyzing acetylcholine.[1] The three-dimensional structure of AChE reveals a deep and narrow gorge, approximately 20 Å long, containing the active site. This active site is comprised of two key domains:

  • Catalytic Active Site (CAS): Located at the bottom of the gorge, it contains the catalytic triad (Ser203, His447, Glu334) responsible for hydrolyzing acetylcholine.

  • Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, it is involved in the initial binding of the substrate and has been implicated in modulating the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[8]

Therefore, ligands capable of interacting with both the CAS and PAS are of significant therapeutic interest, as they may offer a dual mechanism of action: symptomatic relief through AChE inhibition and a potential disease-modifying effect by hindering amyloid plaque formation.[9] For this study, the high-resolution crystal structure of human AChE, such as PDB ID: 4EY7, serves as an excellent starting point.[2][10]

The Ligand: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5][11][12] Its rigid, planar ring system and potential for substitution make it an ideal candidate for targeted inhibitor design. The specific compound, 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole, is selected for its structural features that suggest a potential fit within the hydrophobic environment of the AChE active site gorge. Previous studies have indicated that similar tetrahydrocarbazole derivatives exhibit selective AChE inhibitory activity.

The Method: Molecular Docking

Molecular docking is a computational method that aims to predict the binding mode and affinity of a ligand within the active site of a receptor.[7][13] The process involves two main stages:[6][14]

  • Sampling: The algorithm explores a vast number of possible conformations and orientations (poses) of the ligand within the defined binding site.

  • Scoring: A scoring function is used to estimate the binding affinity (typically in kcal/mol) for each pose, ranking them to identify the most favorable interactions. Lower binding energy values generally indicate a more stable and potent protein-ligand complex.[7]

This in silico approach allows for the rapid screening of compounds and provides valuable insights into the molecular interactions driving binding, thereby guiding further experimental studies.

Comprehensive Experimental Workflow

A successful molecular docking study follows a structured, multi-step process. Each step is critical for ensuring the accuracy and reliability of the final results. The overall workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Retrieve Receptor (e.g., PDB: 4EY7) PrepReceptor 3. Process Receptor (Remove water, add H) PDB->PrepReceptor Ligand 2. Prepare Ligand (3D Structure Generation) PrepLigand 4. Process Ligand (Define torsions, add H) Ligand->PrepLigand Grid 5. Define Binding Site (Grid Box Generation) PrepReceptor->Grid PrepLigand->Grid Dock 6. Execute Docking (AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Binding Energy & Poses) Dock->Analyze Visualize 8. Visualize Interactions (PyMOL, Chimera) Analyze->Visualize Validate 9. Protocol Validation (Re-docking) Visualize->Validate

Figure 1: Overall workflow for the molecular docking study.

Detailed Application Protocols

This section provides a step-by-step methodology using the widely adopted and freely available AutoDock Vina software suite.[15][16]

Required Software
  • AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files, and for setting up the grid box.

  • AutoDock Vina: The docking engine for performing the simulation.

  • Molecular Visualization Software: UCSF Chimera or PyMOL for inspecting structures and visualizing results.[7]

  • 3D Structure Source: RCSB Protein Data Bank (for the receptor) and PubChem or a chemical sketcher (for the ligand).

Protocol 1: Receptor Preparation

Rationale: The raw PDB file of a protein is not immediately ready for docking. It often contains non-essential molecules (like water) and lacks hydrogen atoms, which are crucial for calculating interactions. This protocol refines the structure into a usable format.[17][18][19]

  • Obtain Receptor Structure: Download the PDB file for human AChE (e.g., PDB ID: 4EY7) from the RCSB Protein Data Bank.

  • Clean the PDB File:

    • Load the PDB file into AutoDock Tools (ADT).

    • Remove all water molecules (Edit > Delete Water). Water molecules are typically removed because their positions in a static crystal structure may not represent the dynamic state in solution and can interfere with ligand binding.

    • Remove any co-crystallized ligands or ions not essential to the binding interaction (Select > Residue > [Ligand Name] then Edit > Delete > Selected Atoms). This ensures the binding site is empty for the new ligand.[19]

  • Add Hydrogens:

    • Navigate to Edit > Hydrogens > Add.

    • Select 'Polar Only' and click 'OK'. Polar hydrogens are critical for forming hydrogen bonds, a key type of protein-ligand interaction.

  • Compute Charges:

    • Navigate to Edit > Charges > Compute Gasteiger. Gasteiger partial charges are assigned to each atom to model the electrostatic interactions, which are a major component of the docking scoring function.[14][17]

  • Save as PDBQT:

    • Go to Grid > Macromolecule > Choose. Select the prepared AChE molecule.

    • Save the file in the PDBQT format (e.g., 4ey7_receptor.pdbqt). This format contains the atomic coordinates, partial charges (Q), and atom types (T), which are required by AutoDock Vina.[13]

Protocol 2: Ligand Preparation

Rationale: The ligand's 3D structure, charge distribution, and conformational flexibility must be correctly defined. This protocol prepares the small molecule for flexible docking.

  • Obtain Ligand Structure:

    • Search for "6-Methyl-2,3,4,9-tetrahydro-1H-carbazole" in the PubChem database and download the 3D structure in SDF or MOL2 format.

    • Alternatively, draw the 2D structure in a chemical sketcher and convert it to a 3D structure, followed by energy minimization using a force field like MMFF94 to obtain a low-energy starting conformation.

  • Load and Prepare Ligand in ADT:

    • Open the ligand file in ADT (Ligand > Input > Open).

    • ADT will automatically add polar hydrogens and compute Gasteiger charges.

  • Define Torsional Root and Rotatable Bonds:

    • Navigate to Ligand > Torsion Tree > Detect Root.

    • Then, go to Ligand > Torsion Tree > Choose Torsions. This step defines the rotatable bonds in the ligand, allowing it to be treated flexibly during the docking simulation.[17] This is crucial as it permits the ligand to adopt the optimal conformation to fit the binding pocket.

  • Save as PDBQT:

    • Select Ligand > Output > Save as PDBQT and save the file (e.g., carbazole_ligand.pdbqt).

Protocol 3: Grid Box Generation

Rationale: The docking algorithm needs to know where to search for a binding site. The grid box defines this three-dimensional search space. A well-defined grid box focuses the computational effort on the region of interest, increasing efficiency and accuracy.[20][21][22][23]

  • Identify the Binding Site: The active site of AChE is in the deep gorge. If using a PDB structure with a co-crystallized inhibitor (like in 4EY7), the inhibitor's location is the ideal center for the grid box.

  • Set Up the Grid Box in ADT:

    • Load both the prepared receptor (4ey7_receptor.pdbqt) and ligand (carbazole_ligand.pdbqt) into ADT.

    • Go to Grid > Grid Box.

    • A box will appear around the molecule. Adjust the center (center_x, center_y, center_z) to align with the active site.

    • Adjust the dimensions (size_x, size_y, size_z) to ensure the box is large enough to encompass the entire binding gorge and allow the ligand to rotate freely. A common size is 60 x 60 x 60 Å.

  • Record Grid Parameters: Note down the center and size coordinates. These will be required for the Vina configuration file.

  • Save the Grid Parameter File: While ADT can generate grid map files for AutoDock4, AutoDock Vina calculates these on the fly. The crucial output from this step is the set of coordinates for the configuration file.

Protocol 4: Docking Execution with AutoDock Vina

Rationale: This is the core computational step where the ligand's binding pose and affinity are predicted using the prepared files and defined search space.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a command line or terminal.

    • Navigate to the directory containing your files.

    • Execute the following command:[7]

    • Vina will perform the docking and write the output poses to docking_results.pdbqt and a log file with the binding affinities to docking_log.txt.

Protocol 5: Validation of the Docking Protocol

Rationale: Before trusting the results for a novel ligand, you must validate that your docking protocol can accurately reproduce known experimental data. This is a critical self-validating step that builds confidence in the predictive power of your model.[24]

  • Select a Co-crystallized Ligand: Use the original ligand present in the downloaded PDB file (e.g., the inhibitor in 4EY7).

  • Prepare the Native Ligand: Extract the coordinates of this ligand from the original PDB file and prepare it as a PDBQT file, following Protocol 2.

  • Re-dock the Native Ligand: Run a docking simulation using the prepared receptor and the native ligand, with the exact same grid box and docking parameters used for your test compound.[25]

  • Calculate RMSD:

    • Load the original PDB structure (containing the experimental pose) and the top-scoring docked pose of the native ligand into a visualization tool like PyMOL or Chimera.

    • Superimpose the protein backbones of the two structures.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the experimental ligand and the re-docked ligand.

    • Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode.[25][26]

Analysis and Visualization of Results

Interpreting docking results involves more than just looking at the binding score. A thorough analysis of the binding pose and interactions is essential.[27][28][29]

Quantitative Data Analysis

The primary quantitative output from AutoDock Vina is the binding affinity, presented in kcal/mol. The results file (docking_results.pdbqt) contains multiple binding modes (poses), each with a corresponding affinity score. These should be tabulated for clear comparison.

Table 1: Hypothetical Docking Results for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole with AChE

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues
1-9.80.00Trp86, Tyr337, Phe338, Ser203
2-9.51.25Trp286, Tyr124, Tyr341
3-9.22.11Trp86, Tyr72, Asp74
............
Qualitative Interaction Analysis

The most crucial part of the analysis is visualizing the best-scoring pose to understand the specific molecular interactions that stabilize the complex.

  • Load Structures: Open your receptor PDBQT file and the docking_results.pdbqt output file in PyMOL or Chimera.

  • Isolate Best Pose: Select and display only the first (best-scoring) mode from the output file.

  • Identify Interactions: Carefully examine the binding pocket and identify key interactions between 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole and the AChE residues. Look for:

    • π-π Stacking: The aromatic carbazole ring may form π-π stacking interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr), which are abundant in the AChE gorge (e.g., Trp86, Tyr337).

    • Hydrophobic Interactions: The aliphatic portions of the ligand will likely interact with hydrophobic residues.

    • Hydrogen Bonds: The amine group (-NH-) of the carbazole ring can act as a hydrogen bond donor to nearby residues (e.g., the backbone carbonyl of Ser203).

G cluster_protein AChE Active Site Residues Ligand 6-Methyl-2,3,4,9- tetrahydro-1H-carbazole Trp86 Trp86 Ligand->Trp86 π-π Stacking Tyr337 Tyr337 Ligand->Tyr337 π-π Stacking Phe338 Phe338 Ligand->Phe338 Hydrophobic Ser203 Ser203 Ligand->Ser203 H-Bond (donor) Trp286 Trp286 (PAS) Ligand->Trp286 Cation-π

Figure 2: Key molecular interactions of the ligand in the AChE active site.

Conclusion and Future Directions

This application note has detailed a robust and validated protocol for conducting molecular docking studies of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole with acetylcholinesterase. The in silico results, including a strong predicted binding affinity and favorable interactions with key residues in both the catalytic and peripheral anionic sites, suggest that this compound is a promising candidate for further investigation.

It is imperative to recognize that molecular docking is a predictive tool.[6] The computational findings presented here provide a strong hypothesis for the binding mechanism but must be substantiated with empirical data. The logical next steps include in vitro enzymatic assays (e.g., using Ellman's method) to determine the IC₅₀ value of the compound against AChE, followed by further biophysical and, ultimately, in vivo studies to validate its therapeutic potential.

References

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384-13421. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissDock. SwissDock. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Colom, A., et al. (2024). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Aggregation Strategies. MDPI. [Link]

  • Archana, R., Prabakaran, K., Rajendra Prasad, K. J., Thiruvalluvar, A., & Butcher, R. J. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Acta Crystallographica Section E, E67, o1642. [Link]

  • Anand, K., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(13), 4921-4935. [Link]

  • Singh, M., & Kaur, M. (2018). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 80(1), 158-167. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • Archana, R., Prabakaran, K., Rajendra Prasad, K. J., Thiruvalluvar, A., & Butcher, R. J. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1642. [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Grid Generation and Matching for Small Molecule Docking. University of Illinois Urbana-Champaign. [Link]

  • Das, G., & Shaik, R. A. (2023). Physiology, Acetylcholinesterase. StatPearls. [Link]

  • Bioinformatics Review. (2024). AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]

  • MSU Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]

  • ResearchGate. (n.d.). General workflow of molecular docking calculations. ResearchGate. [Link]

  • Kamal, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. ACG Publications. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Teach Yourself e-Series. (2024). Generating grid box for Docking using Vina. YouTube. [Link]

  • Dr. K. N. S. Sirisha. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

  • Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 42(1), 147-157. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Stack Exchange. [Link]

  • InformationBoxTicket Lifestyles. (2024). Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery. YouTube. [Link]

  • Chen, Y., et al. (2022). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. MDPI. [Link]

  • Chavan, A. A., & Pai, N. R. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

  • ResearchGate. (2021). How to generate Autodock Grid Box?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Overview of Alzheimer's disease (AD). Acetylcholinesterase (AChE) is.... ResearchGate. [Link]

  • Salmaso, V., & Moro, S. (2018). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Molecules, 23(8), 1888. [Link]

  • Thomsen, R., & Christensen, M. H. (2006). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Nature Protocols, 1, 635-642. [Link]

  • Herald Scholarly Open Access. (n.d.). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. [Link]

  • Adam, L., et al. (2018). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a Novel Class of Cannabinoid Receptors Agonists With Low CNS Penetration. Journal of Medicinal Chemistry, 61(17), 7810-7824. [Link]

  • Murugavel, S., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E, E65, o13. [Link]

  • Landon, M. R., Lancia, D. R., Jr, & Zuckerman, D. M. (2008). Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41. Journal of computational chemistry, 29(14), 2337–2351. [Link]

  • Liu, W., et al. (2020). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • Proteopedia. (2018). Human Acetylcholinesterase. Proteopedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Identifying Byproducts in the Synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a key intermediate in various pharmacologically active molecules, achieving high purity is paramount. This document provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of synthesis-related byproducts.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Synthesis

This section addresses foundational questions about the synthetic process to provide context for potential byproduct formation.

Question 1: What is the primary industrial and laboratory method for synthesizing 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole?

The most prevalent and historically significant method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis .[1][2] This reaction involves the acid-catalyzed condensation and cyclization of an arylhydrazine with a ketone or aldehyde.[2] For the target molecule, 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole, the specific reactants are p-tolylhydrazine (or its hydrochloride salt) and cyclohexanone.[1]

The reaction is valued for its robustness and the directness with which it constructs the indole ring system. However, its acidic and high-temperature conditions can also pave the way for several side reactions if not properly controlled.[3]

Question 2: What are the most critical experimental parameters to control to ensure a high-yield, low-byproduct synthesis?

Based on the mechanism of the Fischer indole synthesis, several parameters are critical. Lack of precise control is often the root cause of impurity issues.

  • Acid Catalyst and Concentration: The choice of acid (e.g., acetic acid, sulfuric acid, polyphosphoric acid, or Lewis acids like ZnCl₂) and its concentration are crucial.[2][4] Insufficient acid can lead to an incomplete reaction, leaving unreacted hydrazone intermediate. Conversely, excessively harsh acidic conditions can promote degradation and the formation of unwanted side products.[3]

  • Temperature and Reaction Time: The Fischer synthesis typically requires heat to drive the key[5][5]-sigmatropic rearrangement step.[2] However, prolonged exposure to high temperatures can lead to oxidation of the tetrahydrocarbazole product to the fully aromatic 6-methyl-9H-carbazole or other degradation pathways. Reaction progress should be closely monitored by a suitable technique like Thin-Layer Chromatography (TLC).[6]

  • Purity of Starting Materials: The purity of the p-tolylhydrazine and cyclohexanone is non-negotiable. Impurities in the starting materials will either be carried through the synthesis or participate in side reactions, complicating purification efforts.

  • Atmosphere: While often performed under ambient atmosphere, for very high-purity applications, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative byproducts.

Section 2: Troubleshooting Guide - Identifying Common Byproducts

This section is structured to help you diagnose and identify specific impurities you may encounter during your synthesis.

Question 3: My post-reaction TLC plate shows multiple spots. What are the likely identities of these byproducts?

Multiple spots on a TLC plate are a clear indication of a complex product mixture. Aside from the starting materials, several byproducts are known to form.

Potential Byproduct Typical Rf Value (Relative to Product) Formation Mechanism Confirmation Technique
p-Tolylhydrazone of CyclohexanoneLowerIncomplete cyclization; insufficient acid or heat.GC-MS, NMR
6-Methyl-9H-carbazoleHigherOxidation of the target molecule. Favored by high heat and exposure to air.GC-MS, UV-Vis, NMR
p-ToluidineVariesCleavage of the N-N bond in the hydrazine or hydrazone intermediate under harsh acidic conditions.[7]GC-MS
Isomeric TetrahydrocarbazolesSimilarAlternative cyclization pathways during the Fischer synthesis, though less common with unsubstituted cyclohexanone.High-resolution HPLC, NMR (2D)
Dimeric/Polymeric SpeciesMuch Lower / Baselineintermolecular reactions under strongly acidic conditions.LC-MS, GPC

Question 4: I've detected a mass in my GC-MS analysis that is 4 atomic mass units (amu) lower than my product. What is it?

A mass that is 4 amu lower than the target product (M-4) is a classic indicator of oxidation . The molecular weight of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is 185.27 g/mol . The observed mass would be approximately 181 g/mol . This corresponds to the formation of 6-Methyl-9H-carbazole , which has lost four hydrogen atoms to form a fully aromatic carbazole ring system.

  • Causality: This byproduct is particularly common when reaction temperatures are too high or when the reaction is exposed to air for an extended period. The driving force is the formation of a highly stable, fully aromatic system.

  • Mitigation:

    • Maintain the lowest effective reaction temperature.

    • Minimize reaction time by closely monitoring for completion via TLC.

    • Consider running the reaction under an inert (N₂ or Ar) atmosphere.

Question 5: My NMR spectrum shows signals that don't correspond to my product, but I don't see significant impurities in the GC-MS. What could be the issue?

This scenario often points to the presence of non-volatile or thermally unstable byproducts, such as dimeric or polymeric materials, which would not elute properly from a GC column.

  • Plausible Cause: Strongly acidic conditions can sometimes promote intermolecular reactions where one molecule of the product or an intermediate acts as a nucleophile and another as an electrophile, leading to dimers or oligomers. These are typically high molecular weight, non-volatile compounds that remain at the baseline of a TLC plate.

  • Recommended Action:

    • Analyze by LC-MS: This technique is better suited for analyzing less volatile and higher molecular weight compounds.

    • Re-evaluate the NMR: Look for very broad signals or an elevated baseline, which can indicate the presence of polymeric material.

    • Review Reaction Conditions: Consider reducing the acid concentration or using a milder acid catalyst for future experiments.

Section 3: Visualizing the Chemistry - Reaction and Byproduct Pathways

Understanding the reaction pathways is key to controlling the outcome. The following diagrams illustrate the desired synthesis and potential side reactions.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product p_tolylhydrazine p-Tolylhydrazine hydrazone Hydrazone p_tolylhydrazine->hydrazone cyclohexanone Cyclohexanone cyclohexanone->hydrazone + H+ enehydrazine Ene-hydrazine hydrazone->enehydrazine Tautomerization rearranged [3,3] Rearranged Intermediate enehydrazine->rearranged [3,3]-Sigmatropic Rearrangement cyclized Cyclized Intermediate rearranged->cyclized Cyclization product 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole cyclized->product - NH3

Caption: Main pathway of the Fischer Indole Synthesis.

Byproduct_Formation cluster_byproducts Potential Byproducts main_product 6-Methyl-THC (Product) oxidized 6-Methyl-9H-carbazole (Oxidized Product) main_product->oxidized High Temp / Air [O] hydrazone Hydrazone Intermediate cleavage p-Toluidine (Cleavage Product) hydrazone->cleavage Harsh Acid (N-N Cleavage) unreacted Unreacted Hydrazone hydrazone->unreacted Incomplete Reaction

Caption: Common byproduct formation pathways.

Section 4: Analytical Protocols for Byproduct Identification

A systematic analytical approach is crucial for reliable byproduct identification.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of the final product and crude reaction mixtures.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient: Start with a gradient elution, for example:

    • 0-2 min: 30% B

    • 2-15 min: Ramp from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 230 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

GC-MS is excellent for identifying volatile impurities like starting materials, cleavage products, and the oxidized carbazole.

  • GC Column: A standard, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 min.

  • Injector: Split/splitless injector at 280 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40 to 450 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their fragmentation patterns.

Workflow for Troubleshooting an Unknown Impurity

Troubleshooting_Workflow cluster_results Possible Identifications start Observation: Unknown peak/spot in crude product tlc Run comparative TLC with starting materials start->tlc lcms Analyze by LC-MS tlc->lcms Spot does not match res_sm Starting Material tlc->res_sm Spot matches starting material gcms Analyze by GC-MS lcms->gcms nmr Isolate impurity by prep-HPLC or column chromatography lcms->nmr Unknown mass found res_dimer Dimer/Polymer lcms->res_dimer High MW peak found res_ox Oxidized Product (M-4) gcms->res_ox Peak at M-4 res_cleavage Cleavage Product gcms->res_cleavage Peak matches p-toluidine structure Elucidate structure by NMR (1H, 13C, COSY, HSQC) nmr->structure

Caption: Logical workflow for identifying unknown impurities.

References

  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. ACG Publications. Available at: [Link]

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? PMC - NIH. Available at: [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Available at: [Link]

  • 1,2,3,4-tetrahydrocarbazole. Organic Syntheses Procedure. Available at: [Link]

  • Fischer Indole Synthesis. YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Welcome to the technical support center for the purification of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions regarding the recrystallization of this compound.

Introduction to the Purification Challenge

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is a valuable heterocyclic compound, often synthesized via the Fischer indole synthesis. While a powerful synthetic route, the crude product frequently contains unreacted starting materials, byproducts of cyclization, and potential isomers, necessitating a robust purification strategy. Recrystallization is a powerful and scalable technique for obtaining highly pure crystalline material, crucial for subsequent synthetic steps and biological assays. This guide provides a systematic approach to developing a successful recrystallization protocol and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole?

While a specific melting point for the 6-methyl derivative is not widely reported in the literature, we can estimate a range based on related structures. The unsubstituted 1,2,3,4-tetrahydrocarbazole has a melting point of 116-118 °C. The presence of a methyl group on the benzene ring is expected to have a modest effect on the melting point. For comparison, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol melts at 101-103 °C. Therefore, a melting point in the range of 110-130 °C would be a reasonable expectation for the pure 6-methyl analog. A broad melting range is a strong indicator of impurities.

Q2: What are the most common impurities I should be concerned about?

Impurities often stem from the Fischer indole synthesis route.[1][2][3] These can include:

  • Unreacted Starting Materials: p-Tolylhydrazine and cyclohexanone.

  • Incompletely Cyclized Intermediates: The corresponding phenylhydrazone.

  • Oxidation Products: Formation of the fully aromatic 6-methyl-carbazole.

  • Regioisomers: If the starting p-tolylhydrazine contained ortho or meta isomers, the corresponding isomeric tetrahydrocarbazoles could be present.

Q3: How do I choose the best solvent for recrystallization?

The ideal solvent is one in which 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole has high solubility at elevated temperatures and low solubility at room temperature or below. A preliminary solvent screen is highly recommended. Based on the purification of similar carbazole derivatives, good starting points for single and mixed solvent systems include:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate.[4]

  • Mixed Solvents: Ethyl acetate/Hexane, Toluene/Hexane, Acetone/Water.

A related compound, 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione, has been successfully recrystallized from ethanol.[4][5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for recrystallization from a single solvent, such as ethanol.

  • Dissolution: In a fume hood, place the crude 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding excessive solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility profile. A common and effective system for carbazole derivatives is ethyl acetate/hexane.

  • Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the same solvent mixture for washing as was used for the recrystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Impurities are depressing the melting point.- Lower the temperature at which the anti-solvent is added. - Add more of the "good" solvent to the hot solution before cooling. - Try a different solvent system with a lower boiling point. - Scratch the inside of the flask with a glass rod to induce nucleation.
No Crystal Formation The solution is not saturated. The compound is highly soluble even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent if using a single-solvent system. - Cool the solution in a freezer (ensure the solvent does not freeze). - Add a seed crystal of pure compound.
Poor Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with solvent that was not cold.- Use the minimum amount of hot solvent necessary for dissolution. - Choose a solvent in which the compound has lower solubility at cold temperatures. - Ensure the wash solvent is ice-cold. - Minimize the volume of wash solvent used.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Perform a charcoal treatment: add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Crystals are very fine needles Rapid cooling and nucleation.- Allow the solution to cool more slowly. Insulate the flask. - Reduce the degree of supersaturation by using slightly more solvent.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for selecting a recrystallization method and the general workflow for the purification process.

Recrystallization_Decision start Crude Product solvent_screen Perform Solvent Screen start->solvent_screen single_solvent Good Single Solvent Found? solvent_screen->single_solvent protocol1 Protocol 1: Single-Solvent Recrystallization single_solvent->protocol1 Yes protocol2 Protocol 2: Two-Solvent Recrystallization single_solvent->protocol2 No end_product Pure Crystalline Product protocol1->end_product protocol2->end_product

Caption: Decision tree for selecting a recrystallization protocol.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude in Minimal Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_slowly Slow Cooling to RT hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end end dry->end Pure Product

Sources

Troubleshooting

Technical Support Center: Scaling Up Tetrahydrocarbazole Synthesis

Welcome to the Technical Support Center for tetrahydrocarbazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to lar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for tetrahydrocarbazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we address the common challenges encountered during this critical phase, offering practical, field-tested solutions and the scientific rationale behind them. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure a safe, efficient, and scalable synthesis.

Section 1: Core Synthesis Challenges & Reaction Optimization

The Fischer indole synthesis is the most prevalent method for constructing the tetrahydrocarbazole scaffold.[1][2] While robust at the laboratory scale, its scale-up is often fraught with challenges related to yield, purity, and safety.[3] This section tackles the most frequent issues encountered at the heart of the reaction itself.

Frequently Asked Questions (FAQs)

Q1: My reaction yield has dropped significantly after moving from a 10g to a 100g scale. What are the likely causes?

A1: A drop in yield upon scale-up is a classic problem and can often be attributed to several interconnected factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" where the exothermic Fischer indole synthesis accelerates uncontrollably, leading to byproduct formation and decomposition of the desired product.[3] Conversely, poor mixing can also result in areas of low reactant concentration, slowing the reaction rate.[3]

  • Inappropriate Catalyst Concentration or Choice: The acid catalyst is a critical component. A catalyst that was effective on a small scale may not be optimal for a larger reaction. For instance, strong Brønsted acids like sulfuric acid can cause excessive charring and tar formation at scale, whereas milder acids like acetic acid or solid acid catalysts (e.g., zeolites, Amberlite IR-120H) might offer better control.[1][3][4]

  • Sub-optimal Temperature Control: The ideal temperature for the Fischer indole synthesis is highly dependent on the specific substrates and catalyst.[3] What might be a manageable exotherm on a small scale can lead to a dangerous thermal runaway in a large reactor if not adequately controlled.[3]

Q2: I'm observing a significant amount of tar-like substances in my reaction mixture. How can I minimize this?

A2: Tar formation is a common issue in Fischer indole synthesis, particularly when using strong acids and high temperatures.[3] To mitigate this, consider the following:

  • Optimize Your Acid Catalyst: The choice of acid is paramount. If you are using a strong acid like polyphosphoric acid (PPA) or sulfuric acid, consider switching to a milder one like acetic acid or p-toluenesulfonic acid.[4] Solid acid catalysts, such as zeolites or montmorillonite clays, can also be excellent alternatives, offering easier removal and potentially reducing side reactions.[1][4]

  • Strict Temperature Management: Implement rigorous temperature control. For larger-scale reactions, a jacketed reactor with efficient cooling is essential to prevent localized hotspots that promote polymerization and tar formation.[3]

  • Solvent Selection: Ensure that your reactants and intermediates are fully soluble in the chosen solvent. Poor solubility can contribute to the formation of insoluble tars.

Q3: My reaction is sluggish and does not go to completion, even with extended reaction times. What should I investigate?

A3: An incomplete reaction can be frustrating. Here are some key areas to troubleshoot:

  • Catalyst Deactivation: The catalyst, especially if it's a solid catalyst, can become deactivated by impurities in the starting materials or by byproducts formed during the reaction.

  • Purity of Starting Materials: Impurities in your phenylhydrazine or cyclohexanone can have a significant impact on the reaction.[5] On a larger scale, even small percentages of impurities can be substantial enough to interfere with the reaction. It is crucial to ensure the purity of your starting materials before use.

  • Atmosphere Control: For sensitive substrates, an inert atmosphere (e.g., nitrogen or argon) can be crucial.[3][5] Oxygen can lead to oxidative side reactions that consume starting materials and generate impurities.[5]

Section 2: Work-up and Purification Challenges

Purification is often a major bottleneck when scaling up a synthesis. What was a simple extraction and column chromatography at the gram scale can become a significant challenge at the kilogram scale.

Frequently Asked Questions (FAQs)

Q4: I'm struggling with the purification of my crude tetrahydrocarbazole. What are the best practices for a large-scale work-up?

A4: A robust work-up procedure is key to obtaining a pure product efficiently.

  • Initial Quench and Precipitation: A common and effective initial step is to pour the hot reaction mixture into a large volume of cold water.[3] This helps to precipitate the crude product and separate it from the acid catalyst and other water-soluble impurities.[3]

  • Recrystallization: Recrystallization is a powerful purification technique for crystalline solids.[3] Methanol and ethanol are commonly used solvents for tetrahydrocarbazoles.[3] The use of decolorizing carbon during recrystallization can effectively remove colored impurities.[3] For temperature-sensitive products, using a heated funnel during filtration can prevent premature crystallization.[3]

  • Chromatography: While often a last resort at scale due to cost and solvent usage, column chromatography on silica gel or alumina can be necessary for removing persistent impurities.[3]

Q5: My final product is off-color, even after recrystallization. What could be the cause and how can I fix it?

A5: A persistent color in your product often points to the presence of minor, highly colored impurities.

  • Oxidation Products: The tetrahydrocarbazole ring system can be susceptible to oxidation, which can form colored byproducts.[5] As mentioned earlier, running the reaction under an inert atmosphere can help prevent this.[5]

  • Residual Catalyst or Tars: Trace amounts of the acid catalyst or tar-like substances can be trapped in the product crystals. Ensure thorough washing of the crude product before recrystallization. A second recrystallization or treatment with activated carbon may be necessary.[3]

Section 3: Byproduct Formation and Control

Understanding and controlling the formation of byproducts is crucial for a successful and efficient scale-up.

Frequently Asked Questions (FAQs)

Q6: What are the common byproducts in tetrahydrocarbazole synthesis, and how can I identify them?

A6: Besides tar formation, other byproducts can arise from side reactions:

  • Isomeric Products: If you are using a substituted cyclohexanone, there is a possibility of forming isomeric tetrahydrocarbazole products.

  • Products of N-N Bond Cleavage: Under certain conditions, cleavage of the nitrogen-nitrogen bond in the phenylhydrazine starting material can occur, leading to aniline and other related byproducts.[3]

  • Oxidized Species: As previously discussed, the corresponding carbazole can be formed through oxidation of the tetrahydrocarbazole product.[5]

Identifying these byproducts typically involves techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q7: How can I minimize the formation of these byproducts?

A7: Minimizing byproduct formation often comes down to careful optimization of the reaction conditions:

  • Temperature Control: As with tar formation, strict temperature control is vital.

  • Catalyst Selection: The choice of a milder, more selective catalyst can significantly reduce side reactions.

  • Reaction Time: Over-running the reaction can lead to increased byproduct formation. It's important to monitor the reaction closely (e.g., by TLC or HPLC) and stop it once the starting material is consumed.[5]

Section 4: Process Safety and Thermal Hazard Assessment

Scaling up chemical reactions introduces significant safety considerations that must be addressed.

Frequently Asked Questions (FAQs)

Q8: The Fischer indole synthesis is known to be exothermic. How do I manage this on a large scale to prevent a thermal runaway?

A8: Managing the exothermicity of the Fischer indole synthesis is a critical safety consideration.[3]

  • Process Safety Analysis: Before any scale-up, a thorough process safety analysis, including differential scanning calorimetry (DSC) or reaction calorimetry, should be performed. This will help you understand the thermal hazards of the reaction and determine the necessary cooling capacity.

  • Controlled Addition: Instead of adding all reagents at once, a controlled, slow addition of one of the reactants (e.g., the cyclohexanone) can help to manage the rate of heat generation.

  • Adequate Cooling: Ensure your reactor is equipped with a cooling system that can handle the maximum heat output of the reaction.

Visualizations and Protocols

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_temp Was Temperature Stable and Optimal? start->check_temp check_catalyst Is the Catalyst Appropriate for Scale? check_temp->check_catalyst Yes adjust_temp Adjust Temperature Control (Jacketed Reactor, Slow Addition) check_temp->adjust_temp No check_purity Are Starting Materials Pure? check_catalyst->check_purity Yes screen_catalysts Screen Milder or Solid Acid Catalysts check_catalyst->screen_catalysts No check_mixing Is Mixing Efficient? check_purity->check_mixing Yes purify_reagents Purify/Re-analyze Starting Materials check_purity->purify_reagents No improve_agitation Improve Agitation (Baffles, Impeller Design) check_mixing->improve_agitation No end Yield Improved check_mixing->end Yes adjust_temp->end screen_catalysts->end purify_reagents->end improve_agitation->end ScaleUpWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification safety_analysis Process Safety Analysis (DSC) reagent_qc Starting Material QC safety_analysis->reagent_qc reactor_prep Reactor Preparation (Inert Atmosphere) reagent_qc->reactor_prep charge_reagents Charge Phenylhydrazine & Catalyst reactor_prep->charge_reagents controlled_addition Controlled Addition of Cyclohexanone charge_reagents->controlled_addition reaction_monitoring Monitor Reaction (TLC/HPLC) controlled_addition->reaction_monitoring quench Quench into Cold Water reaction_monitoring->quench filtration Filter Crude Product quench->filtration recrystallization Recrystallize from Solvent filtration->recrystallization drying Dry Final Product recrystallization->drying

Caption: A generalized workflow for scaling up tetrahydrocarbazole synthesis.

Comparative Data on Catalysts
CatalystTypical ConditionsAdvantages at ScaleDisadvantages at Scale
Sulfuric Acid High concentration, elevated temp.InexpensiveStrong exotherm, significant tar formation, corrosive.
Acetic Acid RefluxingMilder, less tarringCan be slow, requires larger volumes.
Polyphosphoric Acid (PPA) High temp. (100-160°C)Effective for less reactive substratesViscous, difficult to stir, challenging work-up.
**Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) **VariesCan improve yields for specific substrates [4]Moisture sensitive, can be expensive, disposal issues.
Solid Acids (e.g., Zeolites, Clays) Elevated temp.Easily removed by filtration, recyclable, can be milder. [1]Can have lower activity, potential for deactivation.
Example Protocol: Scale-Up Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a general guideline and should be optimized for your specific equipment and safety procedures.

  • Reactor Preparation: A 5L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet is purged with nitrogen.

  • Reagent Charging: Charge the reactor with phenylhydrazine (e.g., 500 g) and glacial acetic acid (e.g., 2.5 L). Begin stirring and maintain a slow nitrogen purge.

  • Controlled Addition: Slowly add cyclohexanone (e.g., 450 g) to the reaction mixture over 1-2 hours, maintaining the internal temperature below 90°C using the reactor's cooling jacket.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 3-5 hours. Monitor the reaction's progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. In a separate, well-ventilated area, slowly pour the reaction mixture into a large container of vigorously stirred ice water (e.g., 10 L).

  • Isolation: The crude product will precipitate. Allow the slurry to stir for 30 minutes, then collect the solid by filtration. Wash the filter cake thoroughly with water until the washings are neutral.

  • Purification: The crude solid can be recrystallized from methanol or ethanol. Use of decolorizing carbon is recommended to remove colored impurities. [3]8. Drying: Dry the purified 1,2,3,4-tetrahydrocarbazole under vacuum to a constant weight.

References
  • Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. (n.d.). Oklahoma Academy of Science.
  • Kumar, N., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171.
  • Kumar, N., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate.
  • Best practices for scaling up tetrahydrocarbazole synthesis. (n.d.). BenchChem.
  • Chakraborty, S., & Panda, P. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. ResearchGate.
  • 1,2,3,4-tetrahydrocarbazole. (n.d.). Organic Syntheses.
  • Maji, B., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
  • Kumar, T. O. S., & Mahadevan, K. M. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications.
  • Method for synthesizing tetrahydrocarbazoles compound. (n.d.). Google Patents.
  • Technical Support Center: Scale-up Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole. (n.d.). BenchChem.

Sources

Troubleshooting

Technical Support Center: Regioselectivity in the Fischer Indole Synthesis of Substituted Carbazoles

Welcome to the technical support center for the Fischer indole synthesis of substituted carbazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer indole synthesis of substituted carbazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in this powerful yet often challenging reaction. Here, we move beyond simple protocols to provide in-depth mechanistic insights, troubleshooting guides for real-world experimental issues, and data-driven recommendations to help you achieve your synthetic goals with precision and confidence.

The Challenge of Regioselectivity in Carbazole Synthesis

The Fischer indole synthesis is a robust method for constructing the indole nucleus, which, when applied to cyclic ketones like substituted cyclohexanones, yields valuable tetrahydrocarbazole scaffolds.[1] The core of the reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine and a ketone.[2]

The critical issue of regioselectivity arises when an unsymmetrical ketone, such as a 3- or 4-substituted cyclohexanone, is used. This leads to the formation of two possible ene-hydrazine intermediates, which, after the key[3][3]-sigmatropic rearrangement, can produce two different regioisomeric carbazole products.[4] Controlling which isomer is formed is a significant synthetic hurdle.

Figure 1: The Origin of Regioisomers. The formation of two possible ene-hydrazine intermediates from an unsymmetrical ketone leads to a mixture of carbazole regioisomers.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm getting a nearly 1:1 mixture of carbazole regioisomers. How can I favor the formation of one over the other?

This is a very common issue. The product ratio is often determined by the relative stability of the two possible ene-hydrazine intermediates and the transition states of the subsequent[3][3]-sigmatropic rearrangement.[1] Here are several strategies to try, ranging from simple adjustments to more robust solutions:

A1.1: Modifying the Acid Catalyst and Reaction Conditions

The choice and strength of the acid catalyst can significantly influence the regioselectivity by altering the rate-determining step and the stability of the intermediates.[5]

  • Weakly Acidic Conditions: In some cases, a weakly acidic medium, such as refluxing in glacial acetic acid, may favor indolization toward the more sterically hindered (more substituted) carbon.[1] This is because the formation of the more substituted, thermodynamically more stable ene-hydrazine is favored under these conditions.

  • Strongly Acidic, Non-Aqueous Conditions (Eaton's Reagent): For favoring the less substituted product, a stronger acid system is often more effective. Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in methanesulfonic acid) is a powerful dehydrating and cyclizing agent that can provide excellent regioselectivity.[5] The high acidity tends to favor the kinetically controlled formation of the less substituted ene-hydrazine, leading to the corresponding carbazole.

Catalyst SystemTypical ConditionsFavored RegioisomerMechanistic Rationale
Glacial Acetic Acid RefluxMore SubstitutedThermodynamic control; favors the more stable, more substituted ene-hydrazine.[1]
Polyphosphoric Acid (PPA) 100-160 °COften the more substitutedStrong dehydrating agent, can favor thermodynamic product. Results can be substrate-dependent.[1]
Eaton's Reagent 25-80 °CLess SubstitutedKinetic control; rapid protonation and rearrangement at the less sterically hindered position.[5]
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) VariesSubstrate DependentThe outcome depends heavily on the coordination of the Lewis acid to the ketone and hydrazine.[6]

A1.2: Experimental Protocol for Regioselective Synthesis using Eaton's Reagent

This protocol is adapted from the work of Zhao et al. for achieving high regioselectivity in Fischer indole syntheses.[5]

eaton_reagent_workflow A Prepare Eaton's Reagent (P₂O₅ in MeSO₃H) C Add Phenylhydrazone Solution to Eaton's Reagent at 0°C A->C B Dissolve Phenylhydrazone in Dichloromethane B->C D Warm to Room Temperature and Stir for 1-4h C->D E Quench with Ice-Water D->E F Extract with Organic Solvent E->F G Purify by Chromatography F->G

Figure 2: Workflow for Eaton's Reagent Protocol. A general workflow for achieving high regioselectivity using Eaton's reagent.

Step-by-Step Procedure:

  • Prepare Eaton's Reagent: Cautiously and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) in a 1:10 weight ratio under an inert atmosphere (e.g., nitrogen or argon). The addition is exothermic, so it should be done in an ice bath with stirring.

  • Reaction Setup: In a separate flask, dissolve your phenylhydrazone starting material in a suitable solvent like dichloromethane or sulfolane.[5]

  • Addition: Cool the Eaton's reagent to 0°C and slowly add the solution of the phenylhydrazone dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it into a beaker of crushed ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired regioisomer.

Q2: My reaction is giving a single, but undesired, regioisomer. How can I reverse the selectivity?

If you are obtaining the thermodynamically favored product (usually the more substituted one), switching to a kinetically controlled reaction condition is your best strategy. Conversely, if you are getting the kinetic product, you may need to encourage equilibrium to favor the thermodynamic product.

  • To Reverse from Thermodynamic to Kinetic Control:

    • Switch to Eaton's Reagent: As detailed above, this is the most effective method for favoring the kinetic product.[5]

    • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature with a strong acid might favor the kinetic product, although this may significantly slow down the reaction rate.

  • To Reverse from Kinetic to Thermodynamic Control:

    • Increase Reaction Time and Temperature: Use a weaker acid catalyst like acetic acid and prolong the reaction time at reflux to allow the intermediates to equilibrate to the more stable thermodynamic pathway.[1]

    • Use Polyphosphoric Acid (PPA): PPA at high temperatures often promotes the formation of the thermodynamically more stable isomer.[1]

Q3: I have an electron-withdrawing group on my phenylhydrazine, and the reaction is sluggish and non-selective. What should I do?

Electron-withdrawing groups on the phenylhydrazine ring decrease the nucleophilicity of the nitrogen atoms and can hinder the key[3][3]-sigmatropic rearrangement, leading to lower yields and poor selectivity.[7] Computational studies have shown that strong electron-withdrawing groups can destabilize the transition state leading to one isomer more than the other, which can sometimes be exploited.[7]

  • Harsher Conditions: You will likely need more forcing conditions. Increase the temperature and consider using a stronger acid catalyst like Eaton's reagent or PPA.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes overcome the high activation energy barrier associated with unreactive substrates. The rapid heating can lead to shorter reaction times and improved yields.

FAQs: Quick Reference Guide

Q: What is the general mechanism of the Fischer indole synthesis?

A: The reaction proceeds via several key steps:

  • Formation of a phenylhydrazone from a phenylhydrazine and a ketone.[2]

  • Acid-catalyzed tautomerization to an ene-hydrazine intermediate.[8]

  • A[3][3]-sigmatropic rearrangement to form a new C-C bond.[2]

  • Loss of ammonia and subsequent aromatization to yield the final indole ring system.[2]

Q: Are there alternative methods to the Fischer indole synthesis for regioselective carbazole synthesis?

A: Yes. When controlling the regioselectivity of the Fischer indole synthesis proves too difficult, several other methods can provide excellent control:

  • Palladium-Catalyzed C-H Amination: This involves the intramolecular coupling of a substituted diphenylamine, where the substitution pattern dictates the final regiochemistry.

  • Cyclization of Substituted Diphenylamines: Photochemical or oxidative cyclization of appropriately substituted diphenylamines can also yield single isomers.

  • Annulation Strategies: Newer methods involving the annulation of substituted indoles with other reagents can provide highly substituted carbazoles with complete regiocontrol.[3]

Q: How can I effectively separate a mixture of carbazole regioisomers?

A: This can be challenging due to their similar polarities.

  • Column Chromatography: Use a high-performance silica gel and test various eluent systems. A shallow gradient of a more polar solvent can often improve separation.

  • Recrystallization: If your products are crystalline, fractional recrystallization from different solvent systems can be an effective purification method.

  • Preparative HPLC: For difficult separations and high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.

References

  • Beaudry, C. M., & Points, G. L., III. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters, 23(17), 6882–6885. [Link]

  • Chen, S., Li, Y., Ni, P., Huang, H., & Deng, G.-J. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384–5387. [Link]

  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-110). John Wiley & Sons, Ltd. [Link]

  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056–54093. [Link]

  • Miller, F. M., & Schinske, W. N. (1978). Direction of cyclization in the Fischer indole synthesis. Mechanistic considerations. The Journal of Organic Chemistry, 43(17), 3384–3388. [Link]

  • Zhao, D., Hughes, D. L., Bender, D. R., DeMarco, A. M., & Reider, P. J. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001–3006. [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607–632. [Link]

  • Matsumoto, K., et al. (2003). Fischer indole synthesis in the absence of a solvent. Heterocyclic Communications, 9(1), 79-84. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Perry, M. A., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5641–5648. [Link]

  • Taber, D. F., & Stachel, S. J. (2011). The Fischer Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 164-165). John Wiley & Sons, Inc. [Link]

  • The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. (1983). Canadian Journal of Chemistry, 61(6), 1266-1270. [Link]

  • Wikipedia. (2023, December 12). Fischer indole synthesis. In Wikipedia. [Link]

  • YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). vibzz lab. [Link]

  • YouTube. (2021, August 5). Fischer Indole Synthesis. Professor Dave Explains. [Link]

  • Wikipedia. (2023, December 12). Fischer indole synthesis. In Wikipedia. [Link]

Sources

Optimization

alternative catalysts for the synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Welcome to the technical support center for the synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative catalytic systems beyond the conventional Fischer indole synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for various modern catalytic approaches. Our aim is to equip you with the necessary knowledge to navigate experimental challenges and optimize your synthetic strategies.

Section 1: Ionic Liquid-Catalyzed Synthesis

Ionic liquids (ILs) have emerged as green and efficient catalysts and solvents for the Fischer indole synthesis, offering advantages such as high yields, shorter reaction times, and catalyst recyclability.[1] One of the most effective ILs for this transformation is 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF4)]).[1]

Troubleshooting Guide: Ionic Liquid Catalysis
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Insufficient catalyst loading.2. Inappropriate reaction temperature.3. Presence of water in the reaction mixture.4. Incomplete reaction.1. Increase the catalyst loading to 20 mol%.[1]2. Ensure the reaction is refluxed on a water bath.[1]3. Use anhydrous solvents and reagents.4. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Difficult Product Isolation The product is soluble in the ionic liquid.After completion of the reaction, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.[1]
Catalyst Inactivity After Recycling Residual product or byproducts are poisoning the catalyst.Wash the recovered ionic liquid with diethyl ether before reuse.
Formation of Side Products The reaction temperature is too high, leading to decomposition.Maintain a consistent temperature using a controlled heating source.
Ionic Liquids: Frequently Asked Questions (FAQs)

Q1: Why is [bmim(BF4)] an effective catalyst for this synthesis?

A1: The catalytic activity of [bmim(BF4)] is attributed to the presence of trace amounts of Bronsted and Lewis acidic species that can facilitate the condensation and cyclization steps of the Fischer indole synthesis.[1] Its high boiling point also allows for the reaction to be carried out at elevated temperatures, promoting the thermal cyclization of the intermediate.[1]

Q2: Can the ionic liquid be reused? How many times?

A2: Yes, one of the key advantages of using ionic liquids is their reusability. [bmim(BF4)] has been shown to be reused for up to five consecutive reactions without a significant loss of catalytic efficiency.[1]

Q3: What is the optimal solvent to use with [bmim(BF4)]?

A3: While [bmim(BF4)] can act as both a solvent and a catalyst, using a co-solvent can be beneficial.[1] Methanol and absolute ethanol have been found to be the best co-solvents for this reaction.[1]

Experimental Protocol: [bmim(BF4)] Catalyzed Synthesis

This protocol is adapted from the work of Siddahanahalli and co-workers.[1]

Materials:

  • 4-Methylphenylhydrazine hydrochloride

  • Cyclohexanone

  • 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF4)])

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round bottom flask, combine 4-methylphenylhydrazine hydrochloride (1.0 eq), cyclohexanone (1.2 eq), and [bmim(BF4)] (20 mol%).

  • Add methanol (10 mL per gram of hydrazine) as a solvent.

  • Reflux the reaction mixture on a water bath. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (petroleum ether: ethyl acetate, 8:2 v/v) to yield pure 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole.

Section 2: Solid Acid-Catalyzed Synthesis

Heterogeneous solid acid catalysts, such as zeolites and clays, offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact.[2][3] K-10 montmorillonite clay, in particular, has been demonstrated to be a highly efficient catalyst for the synthesis of tetrahydrocarbazoles, especially under microwave irradiation.[2]

Troubleshooting Guide: Solid Acid Catalysis
Issue Potential Cause(s) Recommended Solution(s)
Slow Reaction Rate (Conventional Heating) Inefficient heat transfer to the solid catalyst.Consider using microwave irradiation (600 W) to significantly reduce the reaction time to as little as 3 minutes.[2]
Catalyst Deactivation Clogging of catalyst pores by organic residues.Calcine the catalyst at high temperatures to burn off organic residues and regenerate its activity.
Low Yields with Substituted Phenylhydrazines Steric hindrance or electronic effects of the substituents.Increase the catalyst loading or reaction time. For electron-withdrawing groups, a higher reaction temperature may be necessary.
Inconsistent Results Variability in the activity of the commercial clay catalyst.Activate the K-10 clay by heating at 120 °C for 4 hours before use to ensure consistent activity.
Solid Acids: Frequently Asked Questions (FAQs)

Q1: How does microwave irradiation accelerate the reaction with K-10 clay?

A1: Microwave energy directly and efficiently heats the solid catalyst and the polar reactants, leading to a significant increase in the reaction rate compared to conventional heating methods.[2] This localized heating can also minimize the formation of side products.

Q2: What are the advantages of using zeolites as catalysts?

A2: Zeolites like H-ZSM-5, H-beta, and H-Y offer shape-selectivity, which can lead to higher regioselectivity in the synthesis of substituted carbazoles.[2][3] Their well-defined pore structures and high thermal stability also make them robust and reusable catalysts.[2]

Q3: Can the reaction be performed without a solvent?

A3: Yes, solvent-free conditions are possible with solid acid catalysts, which aligns with the principles of green chemistry. This simplifies the work-up procedure and reduces waste.

Experimental Protocol: Microwave-Assisted Synthesis with K-10 Clay

This protocol is based on the findings of Dhakshinamoorthy et al.[2]

Materials:

  • 4-Methylphenylhydrazine

  • Cyclohexanone

  • K-10 montmorillonite clay

  • Methanol (MeOH)

Procedure:

  • In a microwave-safe vessel, mix 4-methylphenylhydrazine (1.0 eq), cyclohexanone (1.1 eq), and K-10 montmorillonite clay (20 wt% of the hydrazine).

  • Add a minimal amount of methanol to ensure a homogeneous slurry.

  • Place the vessel in a microwave reactor and irradiate at 600 W for 3 minutes.

  • After cooling, add methanol to the reaction mixture and filter to remove the catalyst.

  • Wash the catalyst with additional methanol.

  • Combine the filtrate and washings, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethanol to get pure 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole.

Section 3: Metal-Free and Photocatalytic Approaches

Recent advancements have led to the development of metal-free and photocatalytic methods for carbazole synthesis, offering sustainable and milder reaction conditions.[4][5][6]

Troubleshooting Guide: Metal-Free and Photocatalysis
Issue Potential Cause(s) Recommended Solution(s)
Low Quantum Yield (Photocatalysis) 1. Inefficient light absorption by the photocatalyst.2. Quenching of the excited state.1. Ensure the light source wavelength matches the absorption maximum of the photocatalyst.2. Degas the reaction mixture to remove oxygen, which can be a quencher.
Reaction Stalls (Metal-Free) The catalyst is not acidic enough to promote the reaction.For catalysts like pentafluorophenol, its strong electron-withdrawing properties and low pKa are key to its activity.[4] Ensure the catalyst is pure and used in sufficient loading.
Formation of Complex Byproducts Uncontrolled radical reactions in photocatalysis.Optimize the reaction conditions, including solvent, light intensity, and reaction time, to favor the desired reaction pathway.
Metal-Free and Photocatalysis: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of pentafluorophenol (PFP) as a metal-free catalyst?

A1: PFP acts as a potent Brønsted acid due to the strong electron-withdrawing nature of the fluorine atoms.[4] It effectively activates the electrophiles in the reaction, facilitating the key steps of the Fischer indole synthesis and leading to improved yields and selectivity.[4]

Q2: How do carbazole-based photocatalysts work?

A2: Carbazole-based photocatalysts can absorb visible light to reach an excited state with enhanced redox potential.[6] This allows them to mediate electron transfer processes, initiating the cyclization reaction without the need for external oxidants or metal catalysts.[6]

Q3: Are these methods applicable to a wide range of substrates?

A3: While promising, the substrate scope of these newer methods is still under active investigation. It is advisable to consult the primary literature for specific examples and limitations.

Visualizing the Synthesis

To aid in understanding the fundamental reaction, a simplified workflow for the Fischer Indole Synthesis of the target molecule is presented below.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-Methylphenylhydrazine 4-Methylphenylhydrazine Condensation Condensation 4-Methylphenylhydrazine->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Tautomerization Tautomerization Condensation->Tautomerization Hydrazone Formation [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->[3,3]-Sigmatropic Rearrangement Ene-hydrazine Aromatization Aromatization [3,3]-Sigmatropic Rearrangement->Aromatization Key C-C bond formation 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole Aromatization->6-Methyl-2,3,4,9-tetrahydro-1H-carbazole Loss of NH3

Caption: A simplified workflow of the Fischer Indole Synthesis.

Comparison of Alternative Catalytic Systems

Catalyst SystemKey AdvantagesKey DisadvantagesTypical Conditions
Ionic Liquids High yields, recyclable, green solvent.[1]Can be viscous and difficult to handle, potential for product solubility issues.Reflux in MeOH, 1-2 hours.[1]
Solid Acids Heterogeneous, easily separable, reusable, suitable for microwave.[2]Can have lower activity than homogeneous catalysts, potential for pore blockage.Microwave irradiation (600W), 3-5 minutes.[2]
Metal-Free (e.g., PFP) Avoids metal contamination, mild conditions.[4]Catalyst loading can be high, substrate scope may be limited.Varies with catalyst.
Photocatalysis Uses visible light, sustainable, mild conditions.[6]Requires specialized equipment, potential for side reactions.Visible light irradiation, room temperature.

References

  • ResearchGate. (n.d.). Possible mechanism for the Fischer indole synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • YouTube. (2022, April 25). SYNTHESIS OF TETRA HYDRO CARBAZOLE. Retrieved from [Link]

  • Bioengineer.org. (2025, September 5). Iron-Catalyzed Synthesis of Diverse Carbazole Derivatives. Retrieved from [Link]

  • ACG Publications. (2013, March 5). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Retrieved from [Link]

  • PubMed. (n.d.). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Retrieved from [Link]

  • PMC - NIH. (n.d.). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, January 4). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Retrieved from [Link]

  • ResearchGate. (2022, January 22). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Retrieved from [Link]

  • PMC - NIH. (n.d.). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. Retrieved from [Link]

  • Synthesis of carbazoles and derivatives from allenes. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (1950). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]

  • Beaudry Research Group. (2021, August 23). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Retrieved from [Link]

  • Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Welcome to the technical support center for the purification of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of isolating this valuable carbazole derivative. Our focus is on practical, field-tested advice to ensure the integrity and purity of your compound.

Introduction to the Purification Challenge

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is a key intermediate in the synthesis of various biologically active molecules. Its purification via column chromatography, while routine, can present challenges such as co-elution of isomers, product degradation on the stationary phase, and poor separation. This guide provides a systematic approach to overcoming these obstacles.

Core Principles of Purification

The successful purification of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole hinges on the principles of chromatography, where separation is achieved based on the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase. The choice of both is critical and is dictated by the polarity of the target molecule and potential byproducts of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system (mobile phase) for the column chromatography of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole on silica gel?

A good starting point for the mobile phase is a mixture of a non-polar solvent like petroleum ether or hexanes and a moderately polar solvent such as ethyl acetate. Based on literature precedents for similar carbazole derivatives, a ratio of 8:2 (v/v) petroleum ether:ethyl acetate is a common starting point.[1] It is crucial to first optimize this solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

Q2: My compound is streaking on the TLC plate. What could be the cause and how do I fix it?

Streaking on a TLC plate can be attributed to several factors:

  • Sample Overload: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.

  • Compound Insolubility: If the compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure complete dissolution before spotting.

  • Strong Interaction with Silica: The basic nitrogen atom in the carbazole ring can interact strongly with the acidic silica gel, causing tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will compete for the active sites on the silica gel and lead to more symmetrical spots.

Q3: I am observing a low yield of the purified product. What are the potential reasons?

Low recovery of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole after column chromatography can be due to:

  • Decomposition on Silica Gel: Some carbazole derivatives can be sensitive to the acidic nature of silica gel.[2] If you suspect degradation, consider using deactivated silica gel or an alternative stationary phase like alumina.[2]

  • Irreversible Adsorption: The compound may be too polar for the chosen solvent system and could be irreversibly adsorbed onto the silica gel. A gradual increase in the polarity of the mobile phase (gradient elution) can help elute the compound.

  • Co-elution with Impurities: If the product co-elutes with impurities, subsequent purification steps to remove these may result in yield loss.[2] Fine-tuning the mobile phase composition is key to achieving better separation.

Troubleshooting Guide

This section addresses specific issues you might encounter during the column chromatography of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole in a question-and-answer format.

Problem 1: Poor Separation of the Product from a Close-Running Impurity.

  • Question: My TLC analysis shows two spots with very similar Rf values. How can I improve the separation on the column?

  • Answer & Rationale:

    • Optimize the Mobile Phase: A single-ratio solvent system may not be sufficient. Experiment with different solvent mixtures. For carbazole derivatives, exploring different solvent systems can be beneficial. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.

    • Employ Gradient Elution: Start with a low polarity mobile phase to elute the less polar impurities. Then, gradually increase the polarity by increasing the percentage of the more polar solvent. This will help to resolve compounds with close Rf values.

    • Use a Longer Column: Increasing the length of the column increases the surface area of the stationary phase, providing more opportunities for interaction and thus better separation.

    • Finer Mesh Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 60-120 mesh) increases the surface area and can lead to improved resolution, although this will also increase the backpressure.

Problem 2: The Compound Elutes Too Quickly (High Rf) or Not at All (Low Rf).

  • Question: My product is coming off the column in the first few fractions or is stuck at the top of the column. How do I adjust my conditions?

  • Answer & Rationale:

    • If the compound elutes too quickly (High Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the interaction of your compound with the stationary phase and slow down its elution.

    • If the compound elutes too slowly or not at all (Low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent to decrease the interaction with the stationary phase and speed up its elution.

Problem 3: The Purified Fractions are Contaminated with an Unknown Impurity.

  • Question: After column chromatography, my NMR analysis shows unexpected peaks. What could be the source of this contamination?

  • Answer & Rationale:

    • Contaminated Solvents: Ensure that the solvents used for chromatography are of high purity (HPLC grade is recommended).

    • Leaching from Plastic Components: Avoid using plastic containers or tubing that may leach plasticizers into the organic solvents.

    • Reaction with Silica: As mentioned, the compound might be reacting on the silica gel. A quick stability test can be performed by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.[3]

    • Incomplete Removal of Synthesis Reagents: Some reagents from the synthesis, such as catalysts or unreacted starting materials, may have similar polarities to the product. Re-evaluate the work-up procedure before chromatography to remove as many impurities as possible.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Optimization
  • Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.

  • Prepare Sample: Dissolve a small amount of the crude 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the trial mobile phase (e.g., 8:2 petroleum ether:ethyl acetate).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).

  • Analyze: Calculate the Rf value. Adjust the solvent ratio to achieve an Rf of ~0.2-0.3 for the target compound.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Pooling and Evaporation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Carbazole Derivatives

Stationary PhaseEluent System (v/v)Application
Silica GelPetroleum Ether : Ethyl Acetate (8:2)General purification of tetrahydrocarbazoles.[1]
Silica GelPetroleum Ether : Ethyl Acetate (98:2)Purification of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.[5]
Silica Geln-hexane : Ethyl Acetate (7:3)Purification of other carbazole derivatives.[2]

Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Optimization (Target Rf ~0.2-0.3) Pack Pack Column (Silica Gel Slurry) TLC->Pack Optimized Mobile Phase Load Load Crude Sample (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole.

Troubleshooting Logic Diagram

G cluster_poor_sep Poor Separation Solutions cluster_low_yield Low Yield Solutions cluster_no_elution No Elution Solutions Start Problem Encountered Poor_Sep Poor Separation Start->Poor_Sep Low_Yield Low Yield Start->Low_Yield No_Elution No Elution Start->No_Elution Gradient Use Gradient Elution Poor_Sep->Gradient Longer_Col Use Longer Column Poor_Sep->Longer_Col Finer_Mesh Use Finer Mesh Silica Poor_Sep->Finer_Mesh Deactivated_Si Use Deactivated Silica Low_Yield->Deactivated_Si Check_Stability Check Compound Stability Low_Yield->Check_Stability Optimize_MP Optimize Mobile Phase Low_Yield->Optimize_MP Increase_Pol Increase Mobile Phase Polarity No_Elution->Increase_Pol

Caption: Troubleshooting decision tree for common column chromatography issues.

References

  • Kumar, G. V., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Archana, R., et al. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Acta Crystallographica Section E: Structure Reports Online, E67(7), o1642. Available at: [Link]

  • Gunaseelan, A. T., et al. (2007). 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. ResearchGate. Available at: [Link]

  • Archana, R., et al. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole and Tacrine for Alzheimer's Disease Therapeutics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Cholinergic Hypothesis and the Evolution of Alzheimer's Therapeutics Alzheimer's disease (AD) presents a formidable challenge to modern me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cholinergic Hypothesis and the Evolution of Alzheimer's Therapeutics

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive decline in cognitive function and memory.[1] The "cholinergic hypothesis," a foundational concept in AD research, posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to these cognitive deficits.[1][2] This has led to the development of acetylcholinesterase (AChE) inhibitors, drugs designed to block the enzyme responsible for ACh degradation, thereby increasing its availability in the synaptic cleft.[2][3]

Tacrine, the first AChE inhibitor approved for AD treatment, validated this therapeutic approach but was ultimately withdrawn from the market due to significant safety concerns, primarily hepatotoxicity.[3][4][5] This has spurred the search for new, safer, and more effective AChE inhibitors. Among the promising candidates are derivatives of the tetrahydrocarbazole scaffold, such as 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole (6-Me-THC). This guide provides an in-depth, objective comparison of 6-Me-THC and tacrine, leveraging available experimental data to inform future drug development efforts.

Tacrine: The Precedent and Its Pitfalls

Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was a pioneering therapeutic for Alzheimer's disease, offering a glimmer of hope for symptomatic relief.[2][4] While it demonstrated modest efficacy in improving cognitive function in some patients, its clinical use was severely hampered by a challenging side-effect profile.[2][6]

Mechanism of Action

Tacrine's primary mechanism is the non-competitive inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] By blocking these enzymes, it increases the concentration and duration of action of acetylcholine in the brain.[2][3] Beyond its primary cholinergic activity, tacrine exhibits a complex pharmacology, influencing other neurotransmitter systems, including serotonin and noradrenaline, and interacting with various ion channels.[7]

Tacrine_Mechanism Tacrine Tacrine AChE Acetylcholinesterase (AChE) Tacrine->AChE Inhibits BChE Butyrylcholinesterase (BChE) Tacrine->BChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades BChE->ACh Degrades ACh_Receptors Cholinergic Receptors ACh->ACh_Receptors Activates Cognitive_Function Improved Cognitive Function ACh_Receptors->Cognitive_Function Leads to

Caption: Mechanism of action of Tacrine.

Clinical Efficacy

Clinical trials of tacrine yielded mixed results. While some studies demonstrated a statistically significant, albeit modest, improvement in cognitive scores compared to placebo, others failed to show a clear benefit.[2][6] A large-scale U.S. trial revealed a dose-dependent effect, with higher doses showing greater efficacy.[2] In some patients, tacrine appeared to slow cognitive decline for a period of 6 to 24 months.[2]

Safety and Toxicity Profile

The primary reason for tacrine's clinical demise was its significant hepatotoxicity.[4][5] A substantial percentage of patients treated with tacrine experienced elevated levels of serum aminotransferases, an indicator of liver damage.[4] This adverse effect is believed to stem from the metabolic conversion of tacrine to a reactive quinone methide intermediate, which can form adducts with cellular proteins.[8] In addition to liver toxicity, tacrine was associated with a range of cholinergic side effects, including nausea, vomiting, and diarrhea.[4] Tacrine was withdrawn from the U.S. market in 2012.[3]

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole: A Promising Alternative

The 2,3,4,9-tetrahydro-1H-carbazole scaffold has emerged as a promising framework for the design of novel Alzheimer's therapeutics. These compounds, including 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole, are being investigated for their potential to overcome the limitations of earlier drugs like tacrine.

Multi-Target Mechanism of Action

While the primary focus for many tetrahydrocarbazole derivatives has been on AChE inhibition, research has revealed a more complex and potentially more beneficial multi-target mechanism of action.[1][9]

  • Selective Cholinesterase Inhibition: Certain derivatives of 2,3,4,9-tetrahydro-1H-carbazole have demonstrated selective inhibition of AChE over BChE.[1] This selectivity may offer a more targeted therapeutic effect with a reduced side-effect profile.

  • Modulation of Calcium Homeostasis: Tetrahydrocarbazole compounds have been shown to normalize disrupted calcium homeostasis within the endoplasmic reticulum, a pathological event that occurs early in Alzheimer's disease.[9][10]

  • Mitochondrial Function: These compounds can improve mitochondrial function, as evidenced by an increase in mitochondrial membrane potential.[9][10]

  • Anti-Amyloid Activity: Tetrahydrocarbazoles have been found to reduce the production of amyloid-beta (Aβ) peptides by inhibiting the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway.[9][10]

Six_Me_THC_Mechanism Six_Me_THC 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole AChE AChE Inhibition Six_Me_THC->AChE Ca_Homeostasis Calcium Homeostasis Modulation Six_Me_THC->Ca_Homeostasis Mitochondria Mitochondrial Function Improvement Six_Me_THC->Mitochondria Abeta Aβ Production Reduction Six_Me_THC->Abeta Neuroprotection Neuroprotection AChE->Neuroprotection Ca_Homeostasis->Neuroprotection Mitochondria->Neuroprotection Abeta->Neuroprotection Ellmans_Method Start Prepare Reagents Add_Compound Add Test Compound to Plate Start->Add_Compound Add_AChE Add AChE Solution Add_Compound->Add_AChE Add_DTNB Add DTNB Solution Add_AChE->Add_DTNB Incubate Incubate at 37°C Add_DTNB->Incubate Add_ATCh Add ATCh Solution (Start Reaction) Incubate->Add_ATCh Measure_Absorbance Measure Absorbance at 412 nm Add_ATCh->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for the Ellman's Method.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability and is a crucial step in evaluating potential toxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cell line, such as human neuroblastoma SH-SY5Y cells, in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., 6-Me-THC or tacrine) in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot cell viability against the logarithm of the compound concentration to determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Conclusion and Future Directions

The comparison between tacrine and 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole highlights the evolution of therapeutic strategies for Alzheimer's disease. Tacrine, despite its limitations, was a crucial first step that validated the cholinergic hypothesis. The significant hepatotoxicity associated with tacrine, however, underscores the need for safer alternatives.

The tetrahydrocarbazole scaffold, represented here by 6-Me-THC, offers a promising path forward. The potential for a multi-target mechanism of action, addressing not only cholinergic deficits but also amyloid pathology, calcium dysregulation, and mitochondrial dysfunction, aligns with our current understanding of the multifaceted nature of Alzheimer's disease. Furthermore, the preclinical evidence of a more favorable safety profile for carbazole derivatives is a significant advantage.

Future research should focus on comprehensive preclinical evaluation of 6-Me-THC and other promising tetrahydrocarbazole derivatives. This should include detailed in vivo studies in animal models of Alzheimer's disease to assess efficacy in improving cognitive and behavioral deficits, as well as rigorous toxicology and pharmacokinetic studies to confirm their safety and drug-like properties. If these studies yield positive results, they will provide a strong rationale for advancing these compounds into clinical trials, with the hope of delivering a safer and more effective treatment for patients with Alzheimer's disease.

References

  • Anonymous. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. PubMed Central. [Link]

  • Anonymous. (1996). Tacrine in the treatment of Alzheimer's disease. Australian Prescriber. [Link]

  • Anonymous. (2020). Tacrine. LiverTox - NCBI Bookshelf. [Link]

  • Anonymous. (2025). Tacrine (oral route). Mayo Clinic. [Link]

  • Kukreja, et al. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. NISCAIR Online Periodicals Repository. [Link]

  • Archana, R., et al. (n.d.). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. ResearchGate. [Link]

  • Anonymous. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents. MDPI. [Link]

  • Anonymous. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. [Link]

  • Qizilbash, N., et al. (n.d.). Tacrine for Alzheimer's disease. PubMed. [Link]

  • Archana, R., et al. (n.d.). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. PubMed Central. [Link]

  • Anonymous. (n.d.). Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation. PubMed Central. [Link]

  • Korabecny, J., et al. (2023). Tacrine First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation. PubMed. [Link]

  • Anonymous. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

  • Anonymous. (n.d.). Neuroprotective Strategies in Alzheimer's Disease. PubMed Central. [Link]

  • Knopman, D., et al. (n.d.). A double-blind, placebo-controlled multicenter study of tacrine for Alzheimer's disease. PubMed. [Link]

  • Anonymous. (n.d.). New Multifunctional Agents for Potential Alzheimer’s Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. MDPI. [Link]

  • Silva, J., et al. (n.d.). Hepatotoxicity of tacrine: occurrence of membrane fluidity alterations without involvement of lipid peroxidation. PubMed. [Link]

  • Anonymous. (n.d.). White Matter and Neuroprotection in Alzheimer’s Dementia. MDPI. [Link]

  • Anonymous. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • Distrutti, E., et al. (2014). Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease. PubMed Central. [Link]

  • Anonymous. (2022). Computational screening for new neuroprotective ingredients against Alzheimer’s disease from bilberry by cheminformatics approaches. Frontiers. [Link]

  • Anonymous. (n.d.). Tacrine a cause of fatal hepatotoxicity?. University of Arizona. [Link]

  • Anonymous. (n.d.). Structure Modification Converts the Hepatotoxic Tacrine into Novel Hepatoprotective Analogs. PubMed Central. [Link]

  • Anonymous. (n.d.). Neuroprotective Natural Products for Alzheimer’s Disease. PubMed Central. [Link]

  • Anonymous. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Anonymous. (n.d.). N-Alkyl Carbazole Derivatives as New Tools for Alzheimer’s Disease: Preliminary Studies. MDPI. [Link]

  • Anonymous. (n.d.). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Semantic Scholar. [Link]

  • Anonymous. (2022). Exploring common genetic contributors to neuroprotection from amyloid pathology. Brain Communications. [Link]

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Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of Tetrahydrocarbazole Compounds

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The tetrahydrocarbazole (...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The tetrahydrocarbazole (THC) scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with diverse biological activities, including potent anticancer effects.[1][2][3] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of these compelling compounds, offering insights into experimental design, mechanistic action, and the critical translation from benchtop to preclinical models.

Introduction to Tetrahydrocarbazole Compounds: A Scaffold of Therapeutic Promise

1,2,3,4-Tetrahydrocarbazole (THC) is a tricyclic aromatic structure comprised of a pyrrole ring fused to a benzene ring and a cyclohexane ring.[1] This core structure is prevalent in numerous natural products and has been extensively modified by medicinal chemists to generate libraries of derivatives with a wide array of pharmacological activities.[1][2] These activities span from antibacterial and antifungal to antidiabetic, antipsychotic, and, most notably for this guide, anticancer properties.[1] The versatility of the THC scaffold allows for substitutions at various positions, leading to compounds with tailored biological effects. A common and historically significant method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis.[1]

In Vitro Efficacy: Unveiling Anticancer Potential at the Cellular Level

The initial assessment of a compound's therapeutic potential begins with in vitro studies, which provide a controlled environment to evaluate its direct effects on cancer cells. These assays are crucial for high-throughput screening, establishing structure-activity relationships (SAR), and elucidating mechanisms of action.

Gauging Cytotoxicity: The Foundation of Anticancer Screening

The most fundamental in vitro assay is the determination of a compound's cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

A study on tetrahydrocarbazole hybridized with dithioate derivatives showcased the potent cytotoxic effects of these compounds against human breast adenocarcinoma (MCF7) and colon tumor (HCT116) cell lines.[4] Notably, compound 6f , a 4-chlorophenylpiperazine derivative, exhibited an exceptionally low IC50 value of 7.24 nM/mL against MCF7 cells, surpassing the efficacy of the standard chemotherapeutic drug doxorubicin.[4] This highlights the significant potential of THC derivatives as highly potent anticancer agents. The study also revealed that the MCF7 cell line was more susceptible to these compounds than the HCT116 line, underscoring the importance of screening against a panel of diverse cancer cell lines to identify specific sensitivities.

Compound/DerivativeCancer Cell LineIC50 ValueReference
6f (4-chlorophenylpiperazine derivative)MCF7 (Breast Adenocarcinoma)7.24 nM/mL[4]
Doxorubicin (Reference) MCF7 (Breast Adenocarcinoma)-
Compound 4g (carbazole-triazole)MCF-7 (Breast Cancer)Potent (exact value not stated)[5][6]
Compound 4 (5,8-dimethyl-9H-carbazole)MDA-MB-231 (Triple Negative Breast Cancer)0.73 ± 0.74 µM[7]
Compound 3 (5,8-dimethyl-9H-carbazole)MDA-MB-231 (Triple Negative Breast Cancer)1.44 ± 0.97 µM[7]
Compound 11c (THC-arylidene-4-thiazolinone)Jurkat (Leukemia)1.44 ± 0.09 µM[8]
Compound 12c (THC-arylidene-4-thiazolinone)U937 (Lymphoma)1.77 ± 0.08 µM[8]
Delving into the Mechanism: How Tetrahydrocarbazoles Induce Cancer Cell Death

Understanding the mechanism by which a compound exerts its cytotoxic effects is paramount for its development as a therapeutic agent. Tetrahydrocarbazole derivatives have been shown to induce cancer cell death through several key pathways, including apoptosis and cell cycle arrest.[2]

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many THC derivatives have been found to trigger this process. The intrinsic pathway of apoptosis is a common mechanism, which involves the mitochondria. In response to cellular stress, pro-apoptotic proteins like Bax are upregulated, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[9] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[9] This initiator caspase then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[9][10]

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Cancer is often characterized by uncontrolled cell proliferation due to a dysfunctional cell cycle. Several THC derivatives have demonstrated the ability to arrest the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cells from dividing.[2][5] For instance, a study on a tetrahydrocarbazole-tethered triazole, compound 5g , showed that it promoted apoptosis and arrested the cell cycle in the G2/M phase in MCF-7 breast cancer cells.[5][6] This was determined through flow cytometry analysis, a powerful technique for assessing cell cycle distribution.[5][6]

Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of tetrahydrocarbazole compounds on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole compounds in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium. Add the compounds to the wells at various final concentrations, including a vehicle control (medium with the highest concentration of the solvent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the procedure for analyzing the effect of tetrahydrocarbazole compounds on the cell cycle distribution of cancer cells.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the tetrahydrocarbazole compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C at this stage.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Interpretation: Compare the cell cycle distribution of the treated cells to the control cells to identify any cell cycle arrest.

In Vivo Efficacy: Translating Cellular Effects to a Whole Organism

While in vitro studies are indispensable for initial screening and mechanistic insights, the true test of a potential therapeutic lies in its efficacy within a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor activity in a complex biological system.

Xenograft Models: A Cornerstone of Preclinical Cancer Research

The most common in vivo model for evaluating the anticancer efficacy of novel compounds is the xenograft model, where human cancer cells are implanted into immunocompromised mice.[11] This allows for the study of tumor growth and the effects of treatment in a living system.

While specific in vivo anticancer data for a broad range of tetrahydrocarbazole derivatives can be challenging to consolidate from public literature, the principles of such studies are well-established. For example, a study on novel celastrol derivatives demonstrated significant tumor growth inhibition in orthotopic hepatocellular carcinoma xenografts.[11] The treated mice showed a 1.5 to 7-fold reduction in tumor volumes compared to the control group.[11] Similar experimental designs are employed to assess the in vivo efficacy of THC compounds.

Experimental Workflow: In Vivo Xenograft Study

G cluster_pre Pre-Implantation cluster_implant Implantation & Tumor Growth cluster_treat Treatment & Monitoring cluster_end Endpoint Analysis cell_culture Human Cancer Cell Culture implantation Subcutaneous or Orthotopic Implantation of Cancer Cells cell_culture->implantation animal_prep Immunocompromised Mice Preparation animal_prep->implantation tumor_monitoring Tumor Volume Monitoring implantation->tumor_monitoring randomization Randomization into Treatment & Control Groups tumor_monitoring->randomization treatment Administration of THC Compound or Vehicle randomization->treatment monitoring Tumor Growth & Animal Well-being Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight Measurement, Histology, Biomarker Analysis euthanasia->analysis

Caption: A typical workflow for an in vivo xenograft study.

The Bridge Between Worlds: Correlating In Vitro and In Vivo Efficacy

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. A compound that is highly cytotoxic in a petri dish may not necessarily translate to a potent anti-tumor agent in a living organism. This discrepancy can be attributed to several factors, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetics.

The bioavailability of a compound, or the fraction of an administered dose that reaches the systemic circulation, is a key determinant of its in vivo efficacy. Poor oral bioavailability can significantly limit the concentration of the drug that reaches the tumor site. Furthermore, rapid metabolism and excretion can reduce the compound's half-life, diminishing its therapeutic effect.

For instance, a study on tetrahydrocarbazole derivatives as potential hypoglycemic agents highlighted the importance of metabolic stability.[12] The promising compound 12b not only showed potent activity in a cell-based glucose consumption assay but also exhibited good stability in artificial gastrointestinal fluids and rat plasma, suggesting favorable pharmacokinetic properties for in vivo studies.[12] This was further confirmed by an oral glucose tolerance test in mice, demonstrating its in vivo efficacy.[12]

Signaling Pathways Targeted by Tetrahydrocarbazole Compounds

The anticancer effects of tetrahydrocarbazole derivatives are often mediated through their interaction with specific cellular signaling pathways that regulate cell proliferation, survival, and death.

The Apoptosis Signaling Cascade:

G THC Tetrahydrocarbazole Compound Bax Bax THC->Bax Upregulates Bcl2 Bcl-2 THC->Bcl2 Downregulates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp3 Pro-caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G THC Tetrahydrocarbazole Compound G1 G1 Phase THC->G1 Arrests at G1/S G2 G2 Phase THC->G2 Arrests at G2/M S S Phase G1->S Arrest Cell Cycle Arrest S->G2 M M Phase G2->M M->G1

Caption: Cell cycle arrest points induced by THC compounds.

Conclusion and Future Directions

Tetrahydrocarbazole compounds represent a highly promising class of molecules with significant potential for the development of novel anticancer therapeutics. This guide has highlighted the critical interplay between in vitro and in vivo efficacy evaluations. While in vitro assays provide a rapid and cost-effective means of identifying potent cytotoxic agents and elucidating their mechanisms of action, in vivo studies in relevant animal models are indispensable for confirming their therapeutic potential in a complex biological system.

Future research in this area should focus on:

  • Expanding the scope of in vivo testing for a wider range of promising THC derivatives identified in in vitro screens.

  • Conducting comprehensive pharmacokinetic and ADME studies to better understand the in vitro-in vivo correlation and to guide the optimization of lead compounds.

  • Exploring novel drug delivery systems to enhance the bioavailability and tumor-targeting of potent THC derivatives.

  • Investigating combination therapies where THC compounds are used in conjunction with existing chemotherapeutics to enhance efficacy and overcome drug resistance.

By bridging the gap between the controlled environment of the laboratory and the complexity of a living organism, we can unlock the full therapeutic potential of tetrahydrocarbazole compounds in the fight against cancer.

References

  • Anonymous. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135.
  • El-Nassan, H. B. (2015). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 308-315. [Link]

  • Kumar, N., & Gupta, P. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Bentham Science. [Link]

  • Anonymous. (2024). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. MDPI. [Link]

  • Anonymous. (2024). (PDF) Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. ResearchGate. [Link]

  • El-Nassan, H. B. (2015). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. PubMed. [Link]

  • Wang, L. L., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. PubMed. [Link]

  • Abdel-Aziz, A. A., et al. (2018). Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-t[1][5]riazolo[3,4-a]isoquinoline chalcones. PubMed. [Link]

  • Anonymous. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. [Link]

  • Anonymous. (2023). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PMC - NIH. [Link]

  • Ali, M., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • Kumar, N., & Gupta, P. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date. Semantic Scholar. [Link]

  • Sajjadi, S. E., et al. (2019). Design, Synthesis, in Vivo and in Vitro Studies of 1,2,3,4-tetrahydro-9H-carbazole Derivatives, Highly Selective and Potent Butyrylcholinesterase Inhibitors. PubMed. [Link]

  • Evans, D., et al. (2020). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

  • Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. ResearchGate. [Link]

  • Ali, B. S., et al. (2024). Tetrahydrocarbazoles incorporating 5-arylidene-4-thiazolinones as potential antileukemia and antilymphoma targeting tyrosine kinase and tubulin polymerase enzymes: Design, synthesis, structural, biological and molecular docking studies. Assiut University. [Link]

  • Anonymous. (2018). Cell cycle arrest measured by flow cytometry after exposure to 1 or 10... ResearchGate. [Link]

  • Jiang, H., et al. (2014). Tetrahydrocurcumin induces G2/M cell cycle arrest and apoptosis involving p38 MAPK activation in human breast cancer cells. PubMed. [Link]

  • Pang, X., et al. (2014). Novel celastrol derivatives inhibit the growth of hepatocellular carcinoma patient-derived xenografts. Oncotarget. [Link]

  • Sanna, F., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. NIH. [Link]

  • Ali, B. S., et al. (2025). Further insights into the multitarget anticancer activity of tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone based hybrids. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds like 6-Methyl-2,3,4,9-tetrahydro-1H-ca...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds like 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole, a member of the carbazole family known for its presence in biologically active molecules, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1][2] This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure.

Our primary goal is to create a self-validating system of safety where the "why" informs the "how," ensuring that every action taken in the laboratory is grounded in a comprehensive risk assessment.

Part 1: Hazard Assessment—The "Why" Behind the PPE

Understanding the specific risks associated with 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole and its related compounds is the critical first step in establishing a safe handling protocol. While comprehensive toxicological data for this specific derivative may be limited, the known hazards of the parent compound, 1,2,3,4-tetrahydrocarbazole, and similar molecules provide a strong basis for our precautions.

According to safety data sheets (SDS), related carbazole compounds are classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (Category 2/2A) : Causes serious, potentially damaging, eye irritation.[3][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

  • Acute Oral Toxicity : Some related carbazoles are classified as toxic if swallowed.[6]

Therefore, the primary routes of exposure we must guard against are skin contact, eye contact, and inhalation. Our PPE strategy is designed to create effective barriers against these specific risks.

Part 2: The Hierarchy of Controls: PPE as the Final Barrier

Before we specify PPE, it is crucial to recognize its place in the hierarchy of laboratory safety controls. PPE is the last line of defense, employed when engineering and administrative controls cannot eliminate the hazard entirely.

  • Engineering Controls : These are the most effective controls. For 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole, this means primarily working within a certified chemical fume hood to control airborne dust and vapors, especially when handling the solid powder or preparing solutions.[7]

  • Administrative Controls : These include standard operating procedures (SOPs), safety training, and clear labeling. All personnel must be trained on the specific hazards and handling procedures for this compound, as mandated by OSHA's Hazard Communication Standard.[8][9]

  • Personal Protective Equipment (PPE) : This is the equipment worn to minimize exposure to hazards. The remainder of this guide will focus on the correct selection and use of PPE.

Part 3: Core PPE Requirements and Selection

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks of exposure.

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.[3][4][5]

  • Minimum Requirement : For handling dilute solutions with minimal splash risk, ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.[10]

  • Recommended for Most Operations : When handling the solid powder, preparing solutions, or performing reactions, chemical splash goggles that form a seal around the eyes are required.[11][12]

  • High-Risk Operations : For tasks with a significant splash potential (e.g., transferring large volumes, heating solutions), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[13]

Preventing skin contact is crucial to avoid irritation.

  • Gloves : Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility data for the specific solvents being used. For prolonged contact or immersion, heavier-duty gloves may be necessary. It is good practice to double-glove when handling highly concentrated materials.[12][14] Gloves should be inspected for tears or punctures before each use and removed promptly and properly to avoid contaminating skin or surfaces.

  • Laboratory Coat : A long-sleeved lab coat is required to protect street clothes and skin.[10][12] For handling larger quantities, a chemically resistant apron over the lab coat provides an additional layer of protection.

  • Apparel : Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped objects.[10][12]

The risk of respiratory irritation necessitates careful management of airborne particles.[3][4]

  • Primary Control : All work with the solid form of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole that could generate dust (e.g., weighing, transferring) must be performed in a chemical fume hood.

  • When a Respirator is Needed : In the rare event that engineering controls are insufficient or not available, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum protection against airborne particulates.[13][15] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, in accordance with OSHA regulations (29 CFR 1910.134).[11][15]

The following table summarizes PPE recommendations for common laboratory tasks.

TaskHazard LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport LowSafety GlassesNitrile GlovesLab CoatNot typically required
Weighing Solid HighChemical GogglesNitrile GlovesLab CoatRequired : Use Fume Hood
Preparing Solutions Medium-HighChemical GogglesNitrile GlovesLab CoatRequired : Use Fume Hood
Handling Dilute Solutions Low-MediumSafety Glasses/GogglesNitrile GlovesLab CoatNot typically required
Large-Scale Transfers HighGoggles & Face ShieldNitrile GlovesLab Coat & ApronRequired : Use Fume Hood
Spill Cleanup HighGoggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronN95 Respirator (if dust)
Part 4: Operational Plans and Step-by-Step Protocols

Integrating PPE into daily workflows is essential for building a culture of safety.

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE before beginning any task.

PPE_Selection_Workflow cluster_start Pre-Task Assessment cluster_ppe PPE & Engineering Controls Start Assess Task: - Physical Form (Solid/Liquid) - Quantity - Procedure Dust Dust/Aerosol Potential? Start->Dust Splash Splash Potential? Dust->Splash Hood Work in Fume Hood Dust->Hood Yes Respirator Wear N95 Respirator (If hood unavailable) Dust->Respirator Emergency Backup Goggles Wear Chemical Splash Goggles Splash->Goggles Yes Gloves Wear Nitrile Gloves & Lab Coat Splash->Gloves No Hood->Splash FaceShield Add Face Shield Goggles->FaceShield High Volume? Goggles->Gloves No FaceShield->Gloves Emergency_Response cluster_type Type of Exposure cluster_action Immediate Action cluster_followup Follow-Up Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation WashSkin Remove contaminated clothing. Wash area with soap and plenty of water for 15 min. Skin->WashSkin WashEye Immediately flush eyes with plenty of water for 15 min. Hold eyelids open. Eye->WashEye FreshAir Move to fresh air immediately. Inhalation->FreshAir Medical Seek Immediate Medical Attention WashSkin->Medical WashEye->Medical FreshAir->Medical Notify Notify Supervisor & EHS Medical->Notify

Caption: Decision tree for immediate response to personal exposure events.

Part 5: Disposal of Contaminated PPE and Waste

All disposable PPE (gloves, shoe covers, etc.) that is contaminated with 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole must be disposed of as hazardous chemical waste. [7]Place these items in a designated, sealed, and clearly labeled waste container. Never dispose of contaminated items in the regular trash. All chemical waste, including unused material and spill cleanup debris, must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department following all local and federal regulations.

By adhering to these detailed protocols, researchers can confidently handle 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole, ensuring that scientific advancement and personal safety proceed in tandem.

References

  • Biosynth. (2022, August 9). Safety Data Sheet.
  • Fisher Scientific. Material Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Carbazole.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS.
  • ACG Publications. (2013, March 5). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • ResearchGate. (PDF) 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • SDS Manager. 6-Methyl-1,2,3,4-tetrahydrocarbazole SDS.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - 1,2,3,4-Tetrahydrocarbazole.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Sigma-Aldrich. (2024, January 26). SAFETY DATA SHEET.
  • PubChem. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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